L-Octanoylcarnitine-d3
Descripción
Propiedades
Fórmula molecular |
C15H29NO4 |
|---|---|
Peso molecular |
290.41 g/mol |
Nombre IUPAC |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octanoyloxybutanoate |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1/i2D3 |
Clave InChI |
CXTATJFJDMJMIY-SZIUSNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC |
SMILES canónico |
CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to L-Octanoylcarnitine-d3 as a Biomarker for Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Octanoylcarnitine is a medium-chain acylcarnitine, an ester of L-carnitine and octanoic acid. It is a critical intermediate in mitochondrial fatty acid β-oxidation (FAO). Acylcarnitines are formed to facilitate the transport of fatty acids across the inner mitochondrial membrane, a rate-limiting step in their catabolism for energy production.[1][2][3] When FAO is impaired due to genetic defects or metabolic dysfunction, specific acylcarnitines, including L-Octanoylcarnitine, accumulate in tissues and circulation.[4] This accumulation makes them valuable biomarkers for diagnosing and monitoring various metabolic diseases.
L-Octanoylcarnitine-d3 is a stable isotope-labeled form of L-Octanoylcarnitine, where three hydrogen atoms on the N-methyl group are replaced with deuterium.[5][6] Due to its chemical identity with the endogenous analyte but different mass, it is the ideal internal standard for quantification by mass spectrometry. Its use in stable isotope dilution assays allows for highly accurate and precise measurement, correcting for variations in sample preparation and instrument response.[7][8][9] This guide provides an in-depth overview of L-Octanoylcarnitine's role as a biomarker, quantitative data, and the analytical methods for its detection.
Biochemical Role and Pathophysiology
L-carnitine and its acyl esters are essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[10][11] The process involves a series of enzymatic steps known as the carnitine shuttle. A disruption in this pathway, particularly a deficiency in the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme, leads to the buildup of medium-chain acyl-CoAs, which are then converted to their corresponding acylcarnitines, such as L-Octanoylcarnitine.[9][12] This accumulation is the biochemical hallmark of MCAD deficiency and is also observed in other conditions of metabolic stress where fatty acid oxidation is mismatched with the cell's energy demands.[13]
L-Octanoylcarnitine as a Biomarker in Metabolic Diseases
Elevated levels of L-Octanoylcarnitine are a primary diagnostic marker for certain inborn errors of metabolism and a secondary or associative biomarker in several other complex metabolic diseases.
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
MCADD is the most common inherited disorder of fatty acid oxidation. It is caused by mutations in the ACADM gene, leading to a dysfunctional MCAD enzyme.[14] The resulting block in the β-oxidation of medium-chain fatty acids causes a significant accumulation of L-Octanoylcarnitine (C8).[9][12] Newborn screening programs worldwide use the measurement of C8 in dried blood spots by tandem mass spectrometry to detect MCADD presymptomatically.[9][12] Early detection and dietary management can prevent life-threatening metabolic crises.[12]
Cardiovascular Disease (CVD)
Studies have linked elevated levels of medium-chain acylcarnitines, including L-Octanoylcarnitine, with adverse cardiovascular outcomes. This association may stem from incomplete fatty acid oxidation in the heart, which leads to the accumulation of potentially toxic lipid intermediates, mitochondrial dysfunction, and cellular stress.[13] Specifically, octanoylcarnitine (B1202733) has been associated with cardiovascular mortality and reduced heart function.[13]
Type 2 Diabetes (T2D) and Insulin (B600854) Resistance
Dysregulated fatty acid metabolism is a key feature in the development of insulin resistance and T2D.[15][16] An overload of fatty acids can overwhelm the oxidative capacity of mitochondria, leading to an accumulation of acylcarnitines.[17] Increased levels of short- and medium-chain acylcarnitines have been observed in individuals with insulin resistance and T2D, suggesting that L-Octanoylcarnitine may serve as a biomarker for mitochondrial stress and metabolic inflexibility in these conditions.[17][18]
Non-alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the accumulation of fat in the liver, which is closely linked to insulin resistance and mitochondrial dysfunction.[10][19] A reduced capacity for hepatic fatty acid oxidation is a key pathogenic factor.[11] While direct quantitative data for L-Octanoylcarnitine in NAFLD is emerging, the underlying mechanism of impaired β-oxidation suggests that acylcarnitine profiles are altered. L-carnitine supplementation has been shown to improve liver function markers in NAFLD patients, highlighting the importance of this pathway.[20][21]
Quantitative Data
The concentration of L-Octanoylcarnitine is a key diagnostic parameter. The tables below summarize typical concentrations found in various populations and disease states.
Table 1: Plasma/Blood Spot L-Octanoylcarnitine (C8) Concentrations in Healthy vs. MCADD Patients
| Population | Matrix | C8 Concentration (µmol/L) | Source |
| Healthy Newborns | Dried Blood Spot | < 0.22 | [9][12] |
| MCADD Newborns (<3 days) | Dried Blood Spot | Median: 8.4 (Range: 3.1 - 28.3) | [9][12] |
| MCADD Patients (8 days - 7 yrs) | Dried Blood Spot | Median: 1.57 (Range: 0.33 - 4.4) | [9][12] |
| MCADD Patients (General) | Plasma | Average: 4.8 ± 4.1 | [14] |
| MCADD Patient Example 1 | Plasma | 2.19 (Reference: ≤0.5) | [22] |
| MCADD Patient Example 2 | Plasma | 7.51 (Reference: ≤0.5) | [22] |
Table 2: Reference Ranges for Plasma L-Octanoylcarnitine (C8) in a Healthy Population
| Age Group | C8 Concentration (nmol/mL or µmol/L) | Source |
| ≤ 7 days | < 0.19 | [23] |
| 8 days - 7 years | < 0.45 | [23] |
| ≥ 8 years | < 0.78 | [23] |
Experimental Protocols for Quantification
The gold standard for the quantification of L-Octanoylcarnitine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, this compound, is critical for accuracy.
General Workflow
The analytical process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Methodologies
1. Sample Preparation (from Urine) [7]
-
Thawing & Centrifugation: Thaw frozen urine samples at 4°C. Centrifuge a 30 µL aliquot at 10,300 x g for 10 minutes.
-
Dilution: Take 20 µL of the supernatant.
-
Internal Standard Spiking: Add 65 µL of water, 5 µL of acetonitrile, and 10 µL of an internal standard mixture containing a known concentration of this compound.
-
Injection: The sample is now ready for LC-MS/MS analysis.
2. Sample Preparation with Derivatization (from Plasma/Tissue) [24]
-
Homogenization & Extraction: Homogenize tissue samples or use plasma directly. Perform protein precipitation and extraction using an organic solvent (e.g., acetonitrile).
-
Internal Standard Spiking: Add the internal standard (this compound) to the supernatant before drying the samples under vacuum.
-
Butylation (Derivatization): Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample. Incubate at 60°C for 20 minutes.
-
Evaporation & Reconstitution: Evaporate the sample to dryness and reconstitute in a methanol/water solution for injection.
3. Liquid Chromatography Conditions [24]
-
Column: A reverse-phase column such as a Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.
-
Gradient Elution: A typical gradient runs from a high aqueous content to a high organic content over approximately 15-20 minutes to separate the various acylcarnitines.
-
Flow Rate: Approximately 0.5 mL/min.
4. Tandem Mass Spectrometry (MS/MS) Conditions [1][7]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
L-Octanoylcarnitine (C8): The precursor ion is the protonated molecule [M+H]⁺. Common product ions result from the neutral loss of trimethylamine (B31210) or the characteristic carnitine fragment at m/z 85.
-
This compound: The precursor ion will be 3 Daltons higher than the unlabeled analyte. The fragmentation pattern is similar, allowing for parallel monitoring. For example, one analysis monitored the transition for the 3NPH-derivatized d3-octanoylcarnitine at m/z 426.47.[1]
-
Conclusion
L-Octanoylcarnitine is a clinically validated and essential biomarker for the diagnosis of MCAD deficiency and shows significant promise as an indicator of mitochondrial dysfunction in more common metabolic diseases, including cardiovascular disease, type 2 diabetes, and NAFLD. The accurate quantification of L-Octanoylcarnitine, enabled by stable isotope dilution methods using this compound and LC-MS/MS, provides a powerful tool for newborn screening, clinical diagnosis, and metabolic research. Further investigation into the precise role and concentration changes of L-Octanoylcarnitine in complex diseases will be crucial for developing novel diagnostic strategies and therapeutic interventions aimed at improving mitochondrial health and metabolic flexibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. L-Carnitine·HCl, ð-octanoyl (ð-methyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. lcms.cz [lcms.cz]
- 8. bevital.no [bevital.no]
- 9. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Carnitine in Non-alcoholic Fatty Liver Disease and Other Related Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
- 14. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of carnitine and its derivatives in the development and management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. wjgnet.com [wjgnet.com]
- 21. The effects of carnitine supplementation on clinical characteristics of patients with non-alcoholic fatty liver disease: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. KoreaMed Synapse [synapse.koreamed.org]
- 23. Acylcarnitine Profile [healthcare.uiowa.edu]
- 24. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of L-Octanoylcarnitine-d3
Abstract: L-Octanoylcarnitine is a crucial intermediate in cellular energy metabolism, specifically in the transport of medium-chain fatty acids into the mitochondria for β-oxidation. Its deuterated isotopologue, L-Octanoylcarnitine-d3, serves as an indispensable internal standard for precise quantification in mass spectrometry-based bioanalysis. This is particularly vital for the diagnosis and monitoring of inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where levels of octanoylcarnitine (B1202733) are significantly elevated.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, its metabolic role, and detailed analytical methodologies relevant to this compound for researchers, scientists, and drug development professionals.
Chemical Properties and Identification
This compound is a stable, isotopically labeled version of L-Octanoylcarnitine, where three hydrogen atoms on one of the N-methyl groups are replaced by deuterium (B1214612). This substitution results in a mass shift of +3 Da, allowing it to be distinguished from the endogenous analyte by mass spectrometry while maintaining nearly identical chemical and chromatographic properties.[3][4]
| Property | Data | Reference |
| Compound Name | This compound | [5] |
| Synonyms | (2R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxooctyl)oxy]-1-propanaminium, CAR 8:0-d3, C8:0 Carnitine-d3 | [5][6] |
| CAS Number | 1334532-24-9 | [5][6] |
| Molecular Formula | C₁₅H₂₇D₃NO₄ • Cl | [5] |
| Molecular Weight | 326.87 g/mol (Chloride Salt) | [3][6] |
| Form | Solid / Powder | [3][5] |
| Purity | ≥98% (Chemical Purity), ≥99% Deuterated Forms | [3][5] |
| Isotopic Purity | 99 atom % D | [3] |
| Mass Shift | M+3 | [3] |
| Solubility | Soluble in DMSO, Ethanol | [1][5] |
| Storage Temperature | -20°C or 2-8°C (refer to manufacturer's data) | [3][7] |
| InChI Key | MYMFUYYXIJGKKU-HZUATLIXSA-N | [3][5] |
| SMILES | CCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C([2H])([2H])[2H] | [5] |
Synthesis of this compound
While specific, detailed synthesis protocols for this compound are proprietary to commercial suppliers, a general synthetic route can be proposed based on established O-acylation methods for L-carnitine and its derivatives.[8] The key steps involve the esterification of L-Carnitine-d3 hydrochloride with an activated form of octanoic acid, such as octanoyl chloride.
Proposed Experimental Protocol: Synthesis
This protocol is a generalized procedure adapted from methods for synthesizing O-acylated carnitines.[8]
-
Activation of Octanoic Acid: Octanoic acid is converted to its more reactive acyl chloride. In a flask under an inert atmosphere (e.g., nitrogen), add thionyl chloride to octanoic acid and stir at an elevated temperature (e.g., 70°C) for several hours until the reaction is complete. The excess thionyl chloride is then removed under reduced pressure.
-
Esterification: Dissolve L-Carnitine-d3 hydrochloride in a suitable anhydrous solvent, such as trifluoroacetic acid (TFA). Add the freshly prepared octanoyl chloride to the solution.
-
Reaction Incubation: The reaction mixture is incubated with stirring at a controlled temperature (e.g., 45°C) for an extended period (e.g., 18 hours) to allow for complete ester formation.[8]
-
Purification: After cooling the reaction mixture, the product is precipitated by adding a non-polar solvent, such as cold diethyl ether. The precipitate is collected and washed multiple times with the same cold solvent to remove unreacted starting materials and byproducts.[8]
-
Characterization and Quality Control: The final product's identity, chemical purity, and isotopic enrichment are confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Role and Metabolic Pathway
L-carnitine and its acyl esters are fundamental to fatty acid metabolism. Long-chain fatty acids are activated to acyl-CoA in the cytoplasm but cannot cross the inner mitochondrial membrane. The carnitine shuttle system facilitates their transport into the mitochondrial matrix for β-oxidation.[9][10] L-Octanoylcarnitine is an intermediate in this process for medium-chain fatty acids like octanoic acid.
The key enzymatic steps are:
-
CPT1 (Carnitine Palmitoyltransferase I): Located on the outer mitochondrial membrane, it converts octanoyl-CoA to octanoyl-L-carnitine.
-
CACT (Carnitine-Acylcarnitine Translocase): An antiporter in the inner mitochondrial membrane that transports octanoyl-L-carnitine into the matrix in exchange for free L-carnitine.
-
CPT2 (Carnitine Palmitoyltransferase II): Located on the inner mitochondrial membrane, it converts octanoyl-L-carnitine back to octanoyl-CoA and free L-carnitine within the matrix.
The regenerated octanoyl-CoA then enters the β-oxidation spiral to produce acetyl-CoA for the Krebs cycle.
Analytical Methodologies
The primary application of this compound is as an internal standard for the accurate quantification of endogenous L-Octanoylcarnitine in biological matrices (e.g., plasma, serum, dried blood spots) by LC-MS/MS.[5][11]
Mass Spectrometry Data
In positive electrospray ionization (ESI) mode, acylcarnitines produce a characteristic neutral loss of trimethylamine (B31210) (59 Da) and a prominent product ion at m/z 85.[8][12]
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Typical MRM Transition | Reference |
| L-Octanoylcarnitine | 288.2 | 85.0, 229.1 | 288.2 → 85.0 | [12] |
| This compound | 291.2 | 85.0, 232.1 | 291.2 → 85.0 | [4] |
Note: The exact m/z values may vary slightly based on instrument calibration and resolution.
Proposed Experimental Protocol: Quantification from Plasma
This protocol outlines a general procedure for the quantification of L-Octanoylcarnitine in plasma.[13][14][15]
-
Sample Preparation:
-
To a 10-50 µL aliquot of plasma in a microcentrifuge tube, add a precise volume of the this compound internal standard working solution (e.g., in methanol).
-
Add a protein precipitation agent, typically 3-4 volumes of cold acetonitrile (B52724) or methanol.[13]
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. The sample may be evaporated to dryness and reconstituted in the initial mobile phase if concentration is needed.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically performed on a C18 or HILIC column.[4][15]
-
Column: e.g., Atlantis HILIC silica (B1680970) column (50 x 2.0mm).[4]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid.
-
Mobile Phase B: 5 mM Ammonium Acetate in 95% Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient elution is used, starting with a high percentage of organic phase and ramping to a higher aqueous percentage to elute the polar acylcarnitines.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transitions for both the analyte (288.2 → 85.0) and the internal standard (291.2 → 85.0).
-
Instrument Settings: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and collision energy for maximum signal intensity.
-
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards containing known concentrations of L-Octanoylcarnitine and a fixed concentration of this compound.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of L-Octanoylcarnitine in the unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Stability and Storage
Proper storage and handling are critical to maintain the integrity, isotopic purity, and concentration of deuterated standards.[16]
| Condition | Recommendation | Rationale | Reference |
| Solid Form | Store at -20°C in a desiccator. | Prevents degradation and absorption of atmospheric moisture. | [7][17] |
| Solution Form | Store in a tightly sealed vial at -20°C. Prepare smaller aliquots for daily use. | Minimizes solvent evaporation and prevents contamination. Avoids repeated freeze-thaw cycles. | [18] |
| Light Exposure | Store in amber vials or in the dark. | Protects against potential photodegradation. | [7] |
| Solvent Choice | Use high-purity aprotic solvents (e.g., methanol, acetonitrile) for stock solutions. | Avoids acidic or basic aqueous solutions that can catalyze deuterium-hydrogen exchange, especially at unstable label positions. | [17][19] |
Commercial suppliers report a stability of ≥ 4 years when stored properly.[5] The C-D bond is stronger than the C-H bond, making the deuterium label on the N-methyl group stable and not prone to exchange under typical analytical conditions.[16]
Conclusion
This compound is a high-purity, stable isotope-labeled internal standard that is essential for the accurate and precise quantification of its endogenous counterpart in complex biological matrices. Its use in LC-MS/MS assays is fundamental for clinical diagnostics of metabolic disorders and for advancing research in fatty acid metabolism, pharmacology, and drug development. This guide provides the core technical information required by scientists to effectively synthesize (theoretically), utilize, and manage this critical analytical reagent.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Human Metabolome Database: Showing metabocard for Octanoylcarnitine (HMDB0000791) [hmdb.ca]
- 3. Octanoyl-L-carnitine-(N-methyl-d3) hydrochloride 99 atom % D, 98% (CP) [sigmaaldrich.com]
- 4. bevital.no [bevital.no]
- 5. caymanchem.com [caymanchem.com]
- 6. Octanoyl L-Carnitine-d3 Chloride | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 11. Plasma acylcarnitines [testguide.adhb.govt.nz]
- 12. L-Octanoylcarnitine | C15H29NO4 | CID 11953814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. msacl.org [msacl.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
An In-depth Technical Guide to the Metabolic Pathway of L-Octanoylcarnitine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Octanoylcarnitine is a key intermediate in the metabolism of medium-chain fatty acids, facilitating their transport into the mitochondrial matrix for subsequent β-oxidation and energy production. The deuterated isotopologue, L-Octanoylcarnitine-d3, serves as a valuable tracer in metabolic research, enabling the precise tracking of octanoylcarnitine (B1202733) flux through various metabolic pathways. This technical guide provides a comprehensive overview of the this compound metabolic pathway, detailing the enzymatic steps from cellular uptake to complete oxidation. It includes a summary of available quantitative data, detailed experimental protocols for its study, and visualizations of the key pathways and workflows to support researchers and professionals in the field of drug development and metabolic research.
Introduction
Medium-chain fatty acids (MCFAs), with carbon chains ranging from six to twelve, are an important energy source. Their metabolism is distinct from that of long-chain fatty acids, as they can cross the inner mitochondrial membrane with greater ease. L-Octanoylcarnitine, an ester of carnitine and octanoic acid, is a central molecule in this process. The use of stable isotope-labeled compounds, such as this compound, has become an indispensable tool for elucidating the dynamics of fatty acid metabolism in both healthy and diseased states. This guide will explore the metabolic journey of this compound, from its entry into the cell to its ultimate catabolism.
The Metabolic Pathway of L-Octanoylcarnitine
The metabolism of L-Octanoylcarnitine is a multi-step process involving cellular uptake, transport across mitochondrial membranes, and breakdown via β-oxidation. The pathway can be broadly divided into peroxisomal and mitochondrial components.
Cellular Uptake
The primary transporter responsible for the cellular uptake of L-carnitine and its acyl esters, including L-Octanoylcarnitine, is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2) , also known as SLC22A5.[1] This is a sodium-dependent, high-affinity carnitine transporter located in the plasma membrane of various tissues.[1]
Peroxisomal β-Oxidation and the Role of CROT
While mitochondria are the primary site for β-oxidation, peroxisomes also play a role, particularly in the metabolism of very-long-chain fatty acids. Peroxisomal β-oxidation of longer fatty acids can produce medium-chain acyl-CoAs, such as octanoyl-CoA.[2] The enzyme Carnitine O-octanoyltransferase (CROT) , located in peroxisomes, catalyzes the reversible transfer of the octanoyl group from octanoyl-CoA to L-carnitine, forming L-Octanoylcarnitine.[2][3] This allows for the transport of medium-chain acyl groups out of the peroxisome for further metabolism in the mitochondria.
Mitochondrial Transport: The Carnitine Shuttle
The entry of L-Octanoylcarnitine into the mitochondrial matrix is facilitated by the carnitine shuttle system. This system consists of three key components:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 is typically associated with the transfer of long-chain acyl groups from CoA to carnitine. While its role in direct L-Octanoylcarnitine transport is less pronounced than for longer chains, it is a critical regulatory point for fatty acid oxidation.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, also known as SLC25A20, is embedded in the inner mitochondrial membrane. It facilitates the antiport of acylcarnitines (like L-Octanoylcarnitine) from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine moving out of the matrix.[4][5][6][7]
-
Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1. It transfers the octanoyl group from L-Octanoylcarnitine back to coenzyme A (CoA), reforming octanoyl-CoA within the mitochondrial matrix and releasing free L-carnitine.[8][9] CPT2 is active with medium-chain acyl-CoAs like octanoyl-CoA.[8]
Mitochondrial β-Oxidation of Octanoyl-CoA
Once octanoyl-CoA is formed in the mitochondrial matrix, it undergoes β-oxidation, a cyclical four-step process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[10][11][12] For octanoyl-CoA (an 8-carbon molecule), this cycle repeats three times.
The four enzymatic steps of β-oxidation are:
-
Dehydrogenation by Acyl-CoA Dehydrogenase: A medium-chain specific acyl-CoA dehydrogenase (MCAD) introduces a double bond between the α and β carbons of octanoyl-CoA, producing trans-Δ²-enoyl-CoA and reducing FAD to FADH₂.
-
Hydration by Enoyl-CoA Hydratase: Water is added across the double bond of trans-Δ²-enoyl-CoA to form L-β-hydroxyacyl-CoA.
-
Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group of L-β-hydroxyacyl-CoA is oxidized to a keto group, forming β-ketoacyl-CoA and reducing NAD⁺ to NADH.
-
Thiolysis by β-Ketothiolase: A molecule of CoA cleaves β-ketoacyl-CoA, yielding one molecule of acetyl-CoA and a new acyl-CoA that is two carbons shorter (in the first cycle, hexanoyl-CoA).
This cycle continues until the entire octanoyl-CoA molecule is converted into four molecules of acetyl-CoA.
Metabolic Fate of Acetyl-CoA
The acetyl-CoA produced from the β-oxidation of octanoyl-CoA can enter several metabolic pathways, primarily the citric acid cycle (TCA cycle) .[13] In the TCA cycle, acetyl-CoA is completely oxidized to CO₂, generating additional NADH and FADH₂. These reduced coenzymes then donate their electrons to the electron transport chain, driving the synthesis of ATP through oxidative phosphorylation.[13]
Quantitative Data
The following tables summarize the available quantitative data for the key transporters and enzymes involved in the L-Octanoylcarnitine metabolic pathway. It is important to note that specific kinetic data for L-Octanoylcarnitine as a substrate is not always available in the literature, and in such cases, data for L-carnitine or other relevant substrates are provided as a reference.
Table 1: Kinetic Parameters of the OCTN2 Transporter
| Substrate | Cell Line | Km (μM) | Vmax (pmol/μg protein/min) | Reference |
| L-Carnitine | OCTN2-HEK293 | 19.9 ± 7.79 | 0.63 ± 0.13 | [14][15] |
| L-Carnitine | CHO cells | 3.9 ± 0.5 | Not Reported | [16] |
Table 2: Substrate Specificity of Carnitine Acyltransferases
| Enzyme | Substrate(s) | Relative Activity/Comments | Reference |
| CROT | Medium-chain acyl-CoAs (C6-C10) | Preferentially catalyzes the transfer of medium-chain acyl groups. | [2][3] |
| CPT2 | Medium (C8-C12) and long-chain (C14-C18) acyl-CoA esters | Active with octanoyl-CoA. | [8] |
Note: Detailed kinetic parameters (Km, Vmax, kcat) for CROT and CPT2 with L-Octanoylcarnitine or octanoyl-CoA as the specific substrate are not consistently reported across the reviewed literature.
Experimental Protocols
Quantification of this compound in Plasma and Tissues by LC-MS/MS
This protocol provides a general framework for the analysis of acylcarnitines. Specific parameters may need to be optimized for individual instruments and experimental conditions.
4.1.1. Sample Preparation
-
Plasma/Serum: To 100 µL of plasma or serum, add 4 µL of an internal standard solution (containing a known concentration of a different deuterated acylcarnitine, e.g., L-Carnitine-d9).
-
Tissue Homogenates: Homogenize the tissue in a suitable buffer. To 100 µL of the homogenate, add 4 µL of the internal standard solution.
-
Protein Precipitation: Add 500 µL of acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile/10% water with 0.1% formic acid).
4.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the acylcarnitines.
-
Flow Rate: 300 µL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound is m/z 291.4, and a characteristic product ion is m/z 85.1 (from the fragmentation of the carnitine moiety).
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.[17][18]
-
Stable Isotope Tracing Study with this compound
This protocol outlines a general approach for a cell-based stable isotope tracing experiment.
4.2.1. Cell Culture and Labeling
-
Culture cells to the desired confluency in standard growth medium.
-
Remove the standard medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add fresh medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific experimental goals.
-
Incubate the cells for the desired time period (e.g., from minutes to hours).
4.2.2. Metabolite Extraction
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
4.2.3. Analysis of Isotope Enrichment
-
Analyze the metabolite extract using LC-MS/MS as described in section 4.1.2.
-
In addition to quantifying the total amount of downstream metabolites (e.g., acetyl-CoA, citrate), determine the isotopic enrichment (the fraction of the metabolite pool that contains the d3 label). This is achieved by monitoring the mass isotopologues of each metabolite.
-
The pattern and extent of d3-label incorporation into downstream metabolites provide information about the metabolic flux through the pathway.[19][20][21]
Visualizations
L-Octanoylcarnitine Metabolic Pathway
Caption: Metabolic pathway of this compound from cellular uptake to mitochondrial β-oxidation.
Experimental Workflow for this compound Tracing
Caption: A generalized workflow for a stable isotope tracing experiment using this compound.
Conclusion
The metabolic pathway of this compound is a well-defined process that is central to our understanding of medium-chain fatty acid metabolism. This guide has provided a detailed overview of this pathway, from cellular transport to mitochondrial catabolism. The use of this compound as a tracer, coupled with advanced analytical techniques such as LC-MS/MS, allows for the precise quantification of metabolic flux. The provided protocols and visualizations serve as a valuable resource for researchers and professionals aiming to investigate this pathway in the context of health, disease, and drug development. Further research to elucidate the specific kinetic parameters of all involved enzymes will continue to refine our understanding of this critical metabolic route.
References
- 1. mdpi.com [mdpi.com]
- 2. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 5. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carnitine-acylcarnitine translocase deficiency, clinical, biochemical and genetic aspects [pubmed.ncbi.nlm.nih.gov]
- 7. Orphanet: Carnitine-acylcarnitine translocase deficiency [orpha.net]
- 8. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. Beta Oxidation [apps.deakin.edu.au]
- 12. sciencecodons.com [sciencecodons.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional domains in the carnitine transporter OCTN2, defective in primary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Octanoylcarnitine-d3 in Mitochondrial Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular metabolism and energy production. The study of mitochondrial function and dysfunction is crucial for understanding a wide range of human diseases, from inborn errors of metabolism to age-related neurodegenerative disorders and cardiovascular disease. Fatty acid β-oxidation is a key mitochondrial metabolic pathway, and its intermediates, the acylcarnitines, serve as important biomarkers for assessing mitochondrial health. L-Octanoylcarnitine, a medium-chain acylcarnitine, is a specific marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, one of the most common fatty acid oxidation disorders.
Accurate quantification of endogenous metabolites is paramount in mitochondrial research. L-Octanoylcarnitine-d3, a stable isotope-labeled form of L-Octanoylcarnitine, serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This enables precise and accurate measurement of L-Octanoylcarnitine levels in various biological matrices, correcting for variations in sample preparation and instrument response. This technical guide provides an in-depth overview of the role of this compound in mitochondrial research, including detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
The Role of L-Octanoylcarnitine in Mitochondrial Fatty Acid Oxidation
Fatty acids are a major source of energy for the heart and skeletal muscle. Long-chain fatty acids are transported into the mitochondrial matrix via the carnitine shuttle, a process involving the formation of acylcarnitines.[1] Within the mitochondria, a series of enzymatic reactions collectively known as β-oxidation breaks down the fatty acyl-CoA molecules into acetyl-CoA, which then enters the citric acid cycle to produce ATP.[2][3] L-Octanoylcarnitine is an intermediate in the metabolism of octanoic acid, a medium-chain fatty acid. Elevated levels of L-Octanoylcarnitine in blood and tissues can indicate a blockage in the β-oxidation pathway, specifically at the level of MCAD.
This compound as an Internal Standard
Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry.[4] this compound is utilized to accurately quantify the endogenous levels of L-Octanoylcarnitine.[5] By adding a known amount of the deuterated standard to a biological sample at the beginning of the sample preparation process, any loss of analyte during extraction, derivatization, or analysis will be mirrored by a proportional loss of the internal standard. This allows for a precise calculation of the initial concentration of the endogenous analyte.
Quantitative Data for L-Octanoylcarnitine Analysis
The following tables provide key quantitative data for the analysis of L-Octanoylcarnitine using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters for MRM Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Octanoylcarnitine | 288.2 | 85.1 | 25-35 |
| This compound | 291.2 | 85.1 | 25-35 |
Note: The product ion at m/z 85.1 corresponds to the characteristic fragment of the carnitine molecule (trimethylamine). Optimal collision energy may vary depending on the mass spectrometer used.
Table 2: Typical Concentrations of Acylcarnitines in Human Plasma
| Acylcarnitine | Concentration Range (µmol/L) |
| Free Carnitine (C0) | 20 - 60 |
| Acetylcarnitine (C2) | 2 - 10 |
| Propionylcarnitine (C3) | 0.1 - 0.5 |
| Butyrylcarnitine (C4) | 0.05 - 0.3 |
| Isovalerylcarnitine (C5) | 0.02 - 0.2 |
| Octanoylcarnitine (C8) | 0.01 - 0.1 |
| Palmitoylcarnitine (C16) | 0.01 - 0.1 |
Note: These are approximate physiological ranges and can vary based on age, diet, and health status.[6] Pathological conditions can lead to significant deviations from these ranges.
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
-
Obtain this compound: Purchase from a reputable supplier of stable isotope-labeled compounds.
-
Solvent Selection: this compound is typically soluble in methanol (B129727) or ethanol.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound (e.g., 1 mg).
-
Dissolve it in a known volume of the chosen solvent (e.g., 1 mL of methanol) to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C or below in a tightly sealed vial.
-
-
Working Solution Preparation:
-
On the day of analysis, dilute the stock solution with the appropriate solvent (e.g., 50% methanol in water) to create a working solution at the desired concentration for spiking into samples (e.g., 1 µg/mL). The final concentration of the internal standard in the sample should be comparable to the expected endogenous concentration of L-Octanoylcarnitine.
-
Sample Preparation from Plasma/Serum for Acylcarnitine Analysis
This protocol is a general guideline and may require optimization for specific applications.[7][8]
-
Sample Collection: Collect blood in EDTA or heparin tubes. Centrifuge to separate plasma or allow to clot for serum. Store plasma/serum at -80°C until analysis.
-
Protein Precipitation:
-
Thaw plasma/serum samples on ice.
-
To 50 µL of plasma/serum in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the this compound internal standard at a known concentration.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.
-
-
Evaporation:
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge briefly to pellet any insoluble material.
-
Transfer the reconstituted sample to an autosampler vial for injection.
-
LC-MS/MS Analysis of Acylcarnitines
The following is a representative LC-MS/MS method. Specific parameters should be optimized for the instrument in use.[9][10]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 1.
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximal signal intensity for each analyte and internal standard.
-
Signaling Pathways and Experimental Workflows
Mitochondrial Fatty Acid β-Oxidation Pathway
The following diagram illustrates the key steps of mitochondrial fatty acid β-oxidation, highlighting the role of the carnitine shuttle and the generation of acetyl-CoA.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow for Acylcarnitine Profiling
The diagram below outlines a typical experimental workflow for the quantitative analysis of acylcarnitines in biological samples using this compound as an internal standard.[11][12]
Caption: Experimental workflow for acylcarnitine profiling.
Conclusion
This compound is an indispensable tool in mitochondrial research, enabling the accurate and precise quantification of its endogenous counterpart, a key biomarker of fatty acid oxidation. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate mitochondrial function and dysfunction. By leveraging stable isotope dilution mass spectrometry, the scientific community can continue to unravel the complexities of mitochondrial metabolism and its role in human health and disease, ultimately paving the way for novel diagnostic and therapeutic strategies.
References
- 1. aocs.org [aocs.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. restek.com [restek.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
- 11. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
The Dawn of a New Diagnostic Era: Unraveling the Metabolism of Medium-Chain Acylcarnitines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery and elucidation of medium-chain acylcarnitine metabolism represent a pivotal moment in the diagnosis and understanding of inherited metabolic disorders. This technical guide provides a comprehensive overview of the core scientific milestones, experimental methodologies, and metabolic pathways that have shaped our current knowledge. We delve into the historical context of the identification of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the revolutionary impact of tandem mass spectrometry on newborn screening, and the intricate biochemical processes governing the transport and oxidation of medium-chain fatty acids. Detailed experimental protocols for acylcarnitine analysis are provided, alongside quantitative data illustrating the biochemical phenotype of MCAD deficiency. Furthermore, key metabolic and signaling pathways are visualized using Graphviz to offer a clear and concise understanding of the underlying molecular mechanisms. This guide is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development, fostering a deeper understanding of this critical area of metabolism.
A Historical Perspective: From Clinical Observation to a Molecular Diagnosis
The journey to understanding medium-chain acylcarnitine metabolism is deeply intertwined with the clinical recognition of a devastating inborn error of metabolism: medium-chain acyl-CoA dehydrogenase deficiency (MCADD).
The First Clues: A Reye-like Syndrome
In the late 1970s and early 1980s, clinicians and researchers began to describe a perplexing and often fatal clinical presentation in infants and young children. These patients presented with symptoms resembling Reye syndrome, including vomiting, lethargy, and hypoketotic hypoglycemia, often triggered by periods of fasting or illness[1]. In 1976, Gregersen and colleagues reported on a patient with dicarboxylic aciduria, theorizing a defect in beta-oxidation[1]. These early observations were crucial in pointing towards a disorder of fatty acid metabolism.
Pinpointing the Defect: The Discovery of MCAD Deficiency
The definitive biochemical identification of MCAD deficiency came in 1983. Two independent research groups, one led by Gregersen and the other by Stanley, demonstrated a deficiency in the enzyme medium-chain acyl-coenzyme A dehydrogenase (MCAD) in patients with this distinct clinical phenotype[1]. This enzyme, a mitochondrial flavoprotein, is essential for the beta-oxidation of fatty acids with chain lengths of 6 to 12 carbons[2][3]. Mutations in the ACADM gene on chromosome 1 were later identified as the genetic basis for the disorder[4]. The most common mutation, 985A>G (K329E), is prevalent in individuals of Northern European descent[4][5].
A Technological Leap: The Advent of Tandem Mass Spectrometry
Prior to the late 1980s, the diagnosis of MCAD deficiency was challenging, often relying on complex and invasive procedures. A paradigm shift occurred with the application of tandem mass spectrometry (MS/MS) for the analysis of acylcarnitines in biological samples. Pioneering work by David S. Millington and Charles R. Roe at Duke University Medical Center demonstrated that acylcarnitines could be rapidly and sensitively profiled from dried blood spots[6][7]. Their seminal 1990 paper in the Journal of Inherited Metabolic Disease laid the groundwork for the use of tandem mass spectrometry in newborn screening for a variety of inborn errors of metabolism, including MCAD deficiency[6][7]. This technological innovation has been credited with saving countless lives through early, pre-symptomatic diagnosis and intervention[2][8].
The Central Role of Medium-Chain Acylcarnitines in Metabolism
Medium-chain acylcarnitines are esterified derivatives of carnitine and medium-chain fatty acids. They are not merely byproducts of metabolism but play a crucial role in cellular energy production, particularly during periods of fasting when the body relies on fat stores for fuel.
The Carnitine Shuttle: Transporting Fatty Acids into the Mitochondria
Long-chain and medium-chain fatty acids cannot passively cross the inner mitochondrial membrane to undergo beta-oxidation. Their entry is facilitated by the carnitine shuttle, a multi-step process involving three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of an acyl group from acyl-CoA to carnitine, forming an acylcarnitine[9][10][11].
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine[9][10][12].
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, transferring the acyl group from acylcarnitine back to coenzyme A to reform acyl-CoA, which can then enter the beta-oxidation pathway[9][10][12].
Mitochondrial Beta-Oxidation of Medium-Chain Fatty Acids
Once inside the mitochondrial matrix, medium-chain acyl-CoAs undergo a cyclical four-step process known as beta-oxidation, which sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The key enzyme in the first step for medium-chain fatty acids is Medium-Chain Acyl-CoA Dehydrogenase (MCAD).
The four steps of beta-oxidation are:
-
Dehydrogenation by Acyl-CoA Dehydrogenase: MCAD catalyzes the formation of a double bond between the α and β carbons of the acyl-CoA, with the electrons being transferred to FAD to form FADH₂[13][14].
-
Hydration by Enoyl-CoA Hydratase: Water is added across the double bond, forming a hydroxyl group on the β-carbon[13][14].
-
Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group is oxidized to a keto group, and the electrons are transferred to NAD⁺ to form NADH[13][14].
-
Thiolysis by β-Ketothiolase: The bond between the α and β carbons is cleaved by the addition of a new coenzyme A molecule, releasing acetyl-CoA and a shortened acyl-CoA, which can then re-enter the cycle[13][14].
Quantitative Data in MCAD Deficiency
In MCAD deficiency, the block in the beta-oxidation pathway leads to the accumulation of specific medium-chain acylcarnitines, most notably octanoylcarnitine (B1202733) (C8). The quantitative analysis of these acylcarnitines in dried blood spots is the cornerstone of newborn screening for this disorder.
| Analyte | Unaffected Newborns (µmol/L) | Newborns with MCAD Deficiency (µmol/L) |
| Octanoylcarnitine (C8) | < 0.22[15] | 3.1 - 43.91[15][16] |
| Hexanoylcarnitine (C6) | Typically low/undetectable | Elevated |
| Decanoylcarnitine (C10) | Typically low/undetectable | Elevated |
| Decenoylcarnitine (C10:1) | Typically low/undetectable | Elevated |
| C8/C10 Ratio | < 5[17] | > 5[17] |
| C8/C2 Ratio | Low | Significantly Elevated[18] |
Table 1: Typical acylcarnitine concentrations in dried blood spots from unaffected newborns and those with MCAD deficiency. Data compiled from multiple sources.[15][16][17][18]
Experimental Protocols
The analysis of acylcarnitines by tandem mass spectrometry is a highly sensitive and specific method. The following provides a detailed methodology for the analysis of acylcarnitines from dried blood spots, a common procedure in newborn screening laboratories.
Sample Preparation from Dried Blood Spots
-
Punching: A 3.2 mm disk is punched from the dried blood spot on a Guthrie card and placed into a well of a 96-well microtiter plate.
-
Extraction and Internal Standard Addition: To each well, a solution of methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d₃-acetylcarnitine, d₃-propionylcarnitine, d₃-octanoylcarnitine, etc.) is added. These internal standards are crucial for accurate quantification via isotope dilution mass spectrometry[19].
-
Elution: The plate is agitated for a set period (e.g., 30 minutes) to allow for the extraction of acylcarnitines from the filter paper into the methanol solution.
-
Evaporation: The methanol extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
Derivatization to Butyl Esters
To improve the ionization efficiency and chromatographic properties of acylcarnitines, they are often derivatized to their butyl esters.
-
Reagent Preparation: A solution of 3N butanolic-HCl is prepared by carefully adding acetyl chloride to n-butanol[20][21].
-
Reaction: The derivatization reagent is added to each well of the dried extract. The plate is sealed and incubated at a specific temperature (e.g., 65°C) for a set time (e.g., 15-20 minutes)[20][22].
-
Evaporation: The derivatization reagent is then evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried, derivatized residue is reconstituted in a mobile phase solution suitable for injection into the mass spectrometer.
Tandem Mass Spectrometry Analysis
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used. The analysis is typically performed in positive ion mode.
-
Flow Injection Analysis: For high-throughput screening, samples are often introduced into the mass spectrometer via flow injection analysis, which allows for rapid analysis without chromatographic separation.
-
Precursor Ion Scanning: A key feature of acylcarnitine analysis by tandem mass spectrometry is the use of a precursor ion scan. All acylcarnitines, upon fragmentation in the collision cell of the mass spectrometer, produce a common fragment ion at a mass-to-charge ratio (m/z) of 85, corresponding to the carnitine backbone[23][24]. By setting the second quadrupole to only detect this m/z 85 fragment and scanning the first quadrupole across a range of parent masses, a profile of all acylcarnitines present in the sample can be generated in a single analysis[7][24].
-
Data Analysis and Quantification: The concentration of each acylcarnitine is determined by comparing the signal intensity of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.
Conclusion and Future Directions
The discovery of medium-chain acylcarnitine metabolism and its application in the diagnosis of MCAD deficiency is a landmark achievement in medical science. The integration of clinical observation, biochemical investigation, and technological innovation has transformed the prognosis for individuals with this once-fatal disorder. The methodologies described in this guide, particularly tandem mass spectrometry, have become the gold standard for newborn screening programs worldwide.
Future research in this area will likely focus on several key aspects. Refining our understanding of the genotype-phenotype correlations in MCAD deficiency, exploring the role of other genetic and environmental modifiers, and developing novel therapeutic strategies beyond dietary management are all active areas of investigation. Furthermore, the application of metabolomics, including the comprehensive profiling of acylcarnitines, holds promise for identifying biomarkers and elucidating the pathophysiology of a wide range of other metabolic diseases, from diabetes to cardiovascular disease. The foundational knowledge of medium-chain acylcarnitine metabolism will undoubtedly continue to be a critical component of these future endeavors.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. revvity.com [revvity.com]
- 3. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 4. cincinnatichildrens.org [cincinnatichildrens.org]
- 5. MCAD [gmdi.org]
- 6. Relationship of octanoylcarnitine concentrations to age at sampling in unaffected newborns screened for medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. e-lactancia.org [e-lactancia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microbenotes.com [microbenotes.com]
- 14. Beta oxidation - Wikipedia [en.wikipedia.org]
- 15. [PDF] Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 16. 221 Newborn-Screened Neonates with Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency: Findings from the Inborn Errors of Metabolism Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Preliminary Studies on the Effects of L-Octanoylcarnitine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Octanoylcarnitine-d3, a deuterated isotopologue of the endogenous medium-chain acylcarnitine L-Octanoylcarnitine, serves as a critical tool in metabolic research. Primarily utilized as an internal standard for mass spectrometry-based quantification, its non-deuterated counterpart, L-Octanoylcarnitine, is an important biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and is implicated in various physiological and pathophysiological processes. This guide provides an in-depth overview of the preliminary studies on the effects of L-Octanoylcarnitine, with the understanding that the biological effects of this compound are functionally identical. We will explore its role in fatty acid metabolism, its impact on cellular signaling pathways, and its potential therapeutic and adverse effects. This document consolidates quantitative data, details experimental protocols, and visualizes key pathways to support further research and drug development endeavors.
Introduction to L-Octanoylcarnitine
L-Octanoylcarnitine is a product of the esterification of L-carnitine with octanoic acid, a medium-chain fatty acid. It plays a crucial role in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. The deuterated form, this compound, is chemically identical in its biological activity but distinguishable by mass, making it an ideal internal standard for accurate quantification in biological samples.
Biochemical and Metabolic Role
The primary function of L-Octanoylcarnitine is intertwined with fatty acid metabolism. It is an intermediate in the carnitine shuttle, a process that facilitates the transport of fatty acids across the inner mitochondrial membrane.
Fatty Acid Oxidation
In states of energy demand, fatty acids are mobilized and activated to acyl-CoAs in the cytoplasm. While long-chain fatty acyl-CoAs require the carnitine palmitoyltransferase (CPT) system to enter the mitochondria, medium-chain fatty acids like octanoic acid can cross the inner mitochondrial membrane more readily. However, the formation of octanoylcarnitine (B1202733) can still occur, and its levels are indicative of the flux through the fatty acid oxidation pathway.
Biomarker for MCAD Deficiency
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an inborn error of metabolism characterized by the inability to break down medium-chain fatty acids. This leads to the accumulation of octanoyl-CoA, which is then converted to octanoylcarnitine. Consequently, elevated levels of L-Octanoylcarnitine in blood and urine are a key diagnostic marker for MCAD deficiency.
Quantitative Data on L-Octanoylcarnitine Levels
The following tables summarize the quantitative data on L-Octanoylcarnitine concentrations in different physiological and pathological states.
| Table 1: L-Octanoylcarnitine Concentrations in Human Plasma/Blood Spots | |
| Condition | Concentration (µmol/L) |
| Healthy Newborns | < 0.22 |
| Newborns with MCAD Deficiency | Median: 8.4 (Range: 3.1 - 28.3) |
| Older Patients (8 days - 7 years) with MCAD Deficiency | Median: 1.57 (Range: 0.33 - 4.4) |
Data compiled from studies on newborn screening for MCAD deficiency.
Effects of L-Octanoylcarnitine on Cellular and Physiological Processes
While this compound is primarily a research tool, studies on its non-deuterated form and other medium-chain acylcarnitines have revealed several biological effects.
Effects on Myocardial Metabolism
Studies on isolated swine hearts have investigated the effects of D-octanoylcarnitine, the D-enantiomer, on myocardial metabolism. While the L-form is the biologically active isomer, these studies provide some insight into the potential effects of medium-chain acylcarnitines on cardiac tissue.
| Table 2: Effects of D-Octanoylcarnitine on Isolated Swine Hearts | |
| Parameter | Observation |
| Systemic Administration (0.8-6.8 mM) | |
| 14CO2 production from labeled palmitate | Correlative decreases with transient peripheral hypotension |
| Intracoronary Infusion (0.5-3.9 mM) | |
| Fatty Acid Oxidation | No significant suppression |
| Acyl-CoA Levels | Reduced (p ≤ 0.002) |
These findings suggest that high concentrations of octanoylcarnitine may influence myocardial substrate utilization and acyl-CoA metabolism.[1]
Pro-inflammatory Effects
In vitro studies have demonstrated that medium-chain acylcarnitines can activate pro-inflammatory signaling pathways.
| Table 3: Pro-inflammatory Effects of L-C14-carnitine (a representative medium-chain acylcarnitine) on RAW 264.7 Macrophages | |
| Parameter | Observation |
| COX-2 Expression | Induced in a chain length-dependent manner |
| Pro-inflammatory Cytokine Secretion | Stimulated in a dose-dependent manner (5-25 µM) |
| JNK and ERK Phosphorylation | Induced in a time-dependent manner (at 25 µM) |
These results suggest that accumulation of medium-chain acylcarnitines may contribute to a pro-inflammatory state.[2][3]
Signaling Pathways Modulated by Acylcarnitines
Acylcarnitines, including L-Octanoylcarnitine, are not merely metabolic intermediates but can also act as signaling molecules, influencing key cellular pathways.
Pro-inflammatory Signaling
As indicated by the data above, medium-chain acylcarnitines can activate pro-inflammatory pathways. This is thought to occur through the activation of pattern recognition receptors (PRRs) and downstream signaling cascades involving MAP kinases like JNK and ERK.
Experimental Protocols
Accurate quantification of L-Octanoylcarnitine is crucial for its use as a biomarker. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of L-Octanoylcarnitine in Biological Samples using LC-MS/MS
This protocol provides a general workflow for the analysis of acylcarnitines. Specific parameters may need to be optimized based on the instrument and matrix.
Objective: To quantify the concentration of L-Octanoylcarnitine in plasma or dried blood spots.
Materials:
-
Biological sample (plasma, dried blood spot)
-
This compound (internal standard)
-
Formic Acid
-
n-butanol
-
Acetyl chloride
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For plasma: To 100 µL of plasma, add a known amount of this compound internal standard. Precipitate proteins by adding 400 µL of cold methanol. Vortex and centrifuge.
-
For dried blood spots: Punch out a 3 mm spot and place it in a 96-well plate. Add a methanol solution containing the this compound internal standard. Elute the acylcarnitines by shaking.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant/eluate to dryness under a stream of nitrogen.
-
Add 100 µL of 3N HCl in n-butanol.
-
Incubate at 65°C for 15 minutes.
-
Evaporate the butanolic HCl to dryness.
-
-
Reconstitution:
-
Reconstitute the dried sample in a suitable mobile phase, typically a mixture of acetonitrile and water.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the acylcarnitines using a C18 or HILIC column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for L-Octanoylcarnitine and this compound.
-
L-Octanoylcarnitine transition: m/z 344.3 -> m/z 85.1
-
This compound transition: m/z 347.3 -> m/z 85.1
-
-
-
Quantification:
-
Calculate the ratio of the peak area of L-Octanoylcarnitine to the peak area of this compound.
-
Determine the concentration of L-Octanoylcarnitine in the sample by comparing this ratio to a standard curve prepared with known concentrations of the analyte.
-
Conclusion and Future Directions
This compound is an indispensable tool for the accurate quantification of its endogenous counterpart, a critical biomarker for MCAD deficiency. Preliminary studies on L-Octanoylcarnitine and related medium-chain acylcarnitines suggest a broader role in cellular processes, including myocardial metabolism and inflammation. The accumulation of these metabolites may have significant pathophysiological consequences.
Future research should focus on several key areas:
-
Elucidating the precise molecular mechanisms by which medium-chain acylcarnitines exert their pro-inflammatory effects.
-
Investigating the potential therapeutic benefits of modulating L-Octanoylcarnitine levels in conditions other than MCAD deficiency.
-
Developing more comprehensive acylcarnitine profiling methods to better understand the complex interplay of fatty acid metabolism in health and disease.
This guide provides a foundational understanding of the current knowledge surrounding L-Octanoylcarnitine. It is intended to serve as a valuable resource for researchers and clinicians working to unravel the complexities of fatty acid metabolism and its role in human health.
References
The Clinical Significance of Acylcarnitine Profiling: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the methodologies, data interpretation, and clinical applications of acylcarnitine profiling in diagnostics and therapeutic development.
Acylcarnitine profiling has emerged as a cornerstone in the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders and organic acidurias. This technique, primarily utilizing tandem mass spectrometry (MS/MS), provides a quantitative snapshot of acylcarnitine species in biological fluids, reflecting intracellular acyl-CoA metabolism. Beyond newborn screening, the clinical relevance of acylcarnitine profiling is expanding, offering insights into mitochondrial dysfunction in a range of complex diseases, including cardiovascular conditions and neurological disorders. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation essential for researchers, scientists, and drug development professionals working in this field.
Data Presentation: Acylcarnitine Profiles in Health and Disease
Quantitative analysis of acylcarnitines is critical for distinguishing pathological states from normal metabolic variations. The following tables summarize reference ranges in newborns and characteristic acylcarnitine elevations in selected inborn errors of metabolism. These values are typically determined from dried blood spots (DBS) or plasma samples.
Table 1: Reference Ranges of Acylcarnitines in Newborn Dried Blood Spots (DBS)
| Acylcarnitine | Abbreviation | Reference Range (µmol/L) |
| Free Carnitine | C0 | 9.28 - 79.0 |
| Acetylcarnitine | C2 | 12.9 - 39.4 |
| Propionylcarnitine | C3 | 1.3 - 12.4 |
| Butyrylcarnitine | C4 | 0.2 - 4.4 |
| Isovalerylcarnitine | C5 | 0.1 - 2.4 |
| Glutarylcarnitine | C5-DC | 0.5 - 1.8 |
| Hexanoylcarnitine | C6 | 0.0 - 2.2 |
| Octanoylcarnitine | C8 | < 0.3 |
| Decanoylcarnitine | C10 | 0.0 - 2.5 |
| Dodecanoylcarnitine | C12 | 0.0 - 2.1 |
| Myristoylcarnitine | C14 | 0.1 - 2.6 |
| Palmitoylcarnitine | C16 | Elevated levels may indicate a disorder |
| Stearoylcarnitine | C18 | Elevated levels may indicate a disorder |
Note: Reference ranges can vary between laboratories and populations. The data presented is a compilation from multiple sources for illustrative purposes.
Table 2: Characteristic Acylcarnitine Elevations in Selected Inborn Errors of Metabolism
| Disorder | Abbreviation | Key Elevated Acylcarnitines | Typical Concentration Range (µmol/L) |
| Medium-chain acyl-CoA dehydrogenase deficiency | MCADD | Octanoylcarnitine (C8) | > 0.3 (often significantly higher) |
| C8/C10 ratio | > 5 | ||
| Propionic Acidemia | PA | Propionylcarnitine (C3) | Markedly increased |
| Methylmalonic Acidemia | MMA | Propionylcarnitine (C3) | Markedly increased |
| Methylmalonylcarnitine | Elevated | ||
| Glutaric Aciduria Type I | GA-I | Glutarylcarnitine (C5-DC) | Significantly elevated in urine (14–522 mmol/mol creatinine)[1] |
Experimental Protocols
Accurate and reproducible acylcarnitine profiling relies on standardized and meticulously executed experimental protocols. The most common analytical platform is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Acylcarnitine Profiling from Dried Blood Spots (DBS)
This protocol is widely used for newborn screening.
1. Sample Preparation:
-
A 3.2 mm disc is punched from the dried blood spot on a Guthrie card.
-
The disc is placed into a well of a 96-well microtiter plate.
-
100 µL of a methanol (B129727) solution containing isotopically labeled internal standards is added to each well.
-
The plate is agitated for 30 minutes at room temperature to extract the acylcarnitines.
-
The supernatant is transferred to a new 96-well plate and dried under a stream of nitrogen at 40-50°C.
2. Derivatization:
-
To the dried extract, 50-100 µL of 3N butanolic-HCl is added.
-
The plate is sealed and incubated at 60-65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.
-
The derivatizing agent is evaporated under nitrogen.
-
The residue is reconstituted in a mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: A reverse-phase C8 or C18 column is typically used for separation. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724), both containing a small percentage of formic acid or heptafluorobutyric acid, is employed.
-
Tandem Mass Spectrometry: The analysis is performed using a tandem mass spectrometer in the positive electrospray ionization (ESI) mode. Acylcarnitines are often detected using a precursor ion scan of m/z 85 or by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.
Protocol 2: Acylcarnitine Profiling from Plasma
This protocol is often used for diagnostic confirmation and monitoring of patients.
1. Sample Preparation:
-
To 50-100 µL of plasma, an equal volume of acetonitrile containing isotopically labeled internal standards is added to precipitate proteins.
-
The mixture is vortexed and then centrifuged to pellet the proteins.
-
The supernatant is transferred to a clean tube and can be either directly analyzed or subjected to derivatization as described in Protocol 1. For underivatized analysis, the supernatant is dried and reconstituted in the initial mobile phase.
2. LC-MS/MS Analysis:
-
The instrumental analysis is similar to that described for DBS, with potential modifications to the LC gradient to optimize the separation of acylcarnitines in the plasma matrix.
Signaling Pathways and Pathophysiological Mechanisms
The accumulation of specific acylcarnitines is not merely a diagnostic marker but can actively contribute to cellular dysfunction. These metabolites can interfere with various signaling pathways, leading to the clinical manifestations of the associated metabolic disorders.
The Carnitine Shuttle and Fatty Acid β-Oxidation
The primary role of carnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. This process, known as the carnitine shuttle, is a critical pathway for energy production.
Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.
In FAO disorders, a deficiency in one of the enzymes involved in β-oxidation leads to the accumulation of specific acyl-CoA species, which are then converted to their corresponding acylcarnitines and released into circulation.
Acylcarnitine-Induced Pro-inflammatory Signaling
Elevated levels of certain acylcarnitines, particularly long-chain species, can trigger pro-inflammatory signaling pathways. This is thought to contribute to the pathophysiology of insulin (B600854) resistance and other chronic diseases.[2][3][4][5]
Caption: Acylcarnitine-induced pro-inflammatory signaling cascade.
Studies have shown that long-chain acylcarnitines can activate pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the recruitment of the adaptor protein MyD88.[3][6] This initiates downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) like JNK and ERK, and the transcription factor NF-κB, culminating in the production of pro-inflammatory cytokines.[3][4][6]
Disruption of Calcium Homeostasis by Acylcarnitines
Long-chain acylcarnitines have also been implicated in the disruption of intracellular calcium homeostasis, a key factor in cellular injury and apoptosis, particularly in cardiomyocytes.[6][7][8]
Caption: Disruption of calcium homeostasis by long-chain acylcarnitines.
Long-chain acylcarnitines can induce the release of calcium from the sarcoplasmic reticulum, leading to an increase in cytosolic calcium concentrations.[8] This calcium overload can then be taken up by mitochondria, contributing to the opening of the mitochondrial permeability transition pore (mPTP) and subsequent cell death.[8]
Conclusion
Acylcarnitine profiling is a powerful and indispensable tool in the field of metabolic research and clinical diagnostics. Its ability to provide a functional readout of mitochondrial fatty acid and amino acid metabolism has revolutionized the diagnosis of inborn errors of metabolism. As our understanding of the broader pathophysiological roles of acylcarnitines in complex diseases grows, so too will the clinical utility of this technique. For researchers and drug development professionals, a thorough understanding of the methodologies, data interpretation, and underlying biological pathways is paramount for leveraging the full potential of acylcarnitine profiling in the development of novel diagnostics and therapeutics.
References
- 1. familiasga.com [familiasga.com]
- 2. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Throughput Quantification of Medium-Chain Acylcarnitines using L-Octanoylcarnitine-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, serving as biomarkers for inherited metabolic disorders and complex diseases like the metabolic syndrome.[1][2] Accurate quantification of these molecules in biological matrices is essential for clinical research and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of medium-chain acylcarnitines, utilizing L-Octanoylcarnitine-d3 as an internal standard to ensure accuracy and precision.
Principle
This method employs a stable isotope-labeled internal standard, this compound, which exhibits similar chemical and physical properties to the endogenous analytes.[3] The use of an internal standard that co-elutes with the analyte of interest allows for correction of variations in sample preparation, injection volume, and matrix effects, leading to reliable quantification. The separation of acylcarnitines is achieved using reversed-phase liquid chromatography, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
L-Octanoylcarnitine
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Human plasma (or other relevant biological matrix)
Experimental Protocols
Standard and Internal Standard Stock Solution Preparation
-
Prepare a stock solution of L-Octanoylcarnitine at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From these stock solutions, prepare working solutions at appropriate concentrations for spiking into calibration standards and quality control (QC) samples.
Sample Preparation from Plasma
-
To 50 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate proteins.[4]
-
Vortex the mixture for 10 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes.[4]
-
Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[4]
-
Vortex the vial for 10 seconds before injection into the LC-MS/MS (B15284909) system.[4]
LC-MS/MS Analysis
The analysis can be performed on a triple quadrupole LC-MS/MS system. The following are representative conditions and may need to be optimized for specific instrumentation.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | Raptor ARC-18 column (100 x 2.1 mm, 2.7 µm) or equivalent[4] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | As required for optimal separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 50°C |
| MS System | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Temperature | 450°C |
| Dwell Time | 50 ms per transition |
| MRM Transitions | |
| L-Octanoylcarnitine | m/z 288.2 -> 85.1 |
| This compound | m/z 291.2 -> 85.1 |
Note: The precursor ion for this compound is [M+H]+, and the product ion at m/z 85 corresponds to the characteristic fragment of the carnitine backbone.
Data Presentation
The method should be validated for linearity, accuracy, precision, and sensitivity.
Table 2: Representative Calibration Curve Data
| Analyte | Concentration Range (ng/mL) | Linearity (r²) |
| L-Octanoylcarnitine | 1.5 - 20 | ≥ 0.99 |
Data adapted from a study on acylcarnitine quantification in urine, which demonstrates typical performance characteristics.[5]
Table 3: Representative Validation Data (Accuracy and Precision)
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| L-Octanoylcarnitine | Low | 5 | 95 - 105 | < 15 |
| Medium | 10 | 98 - 102 | < 10 | |
| High | 15 | 97 - 103 | < 10 |
These are representative acceptance criteria for bioanalytical method validation.
Visualizations
Signaling Pathway
Caption: Fatty Acid Beta-Oxidation Pathway.
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and high-throughput approach for the quantification of medium-chain acylcarnitines in biological matrices. The protocol is straightforward and can be readily implemented in clinical and research laboratories for metabolomic studies and the diagnosis of metabolic disorders.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 5. waters.com [waters.com]
Application Note: Quantification of L-Octanoylcarnitine in Human Plasma using L-Octanoylcarnitine-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction L-Octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of octanoyl-CoA into the mitochondria for fatty acid β-oxidation. The quantification of acylcarnitines in plasma is essential for the diagnosis and monitoring of inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD). This application note describes a robust and sensitive method for the quantification of L-Octanoylcarnitine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with L-Octanoylcarnitine-d3 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3]
Principle Plasma samples are prepared by protein precipitation with a solvent containing the internal standard, this compound.[4][5] The supernatant is then analyzed by LC-MS/MS. The chromatographic separation is achieved on a reversed-phase column, and detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode.[6][7] Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.[2]
Experimental Protocols
1. Materials and Reagents
-
L-Octanoylcarnitine (analyte)
-
This compound (internal standard)[8]
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (collected in EDTA or heparin tubes)[1]
-
Bovine Serum Albumin (for surrogate matrix)[9]
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Octanoylcarnitine in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Calibration Standards: Prepare serial dilutions of the analyte stock solution in a surrogate matrix (e.g., 40 g/L BSA in water) to create calibration standards with final concentrations ranging from 0.025 to 10 µmol/L.[5][9]
-
Working Internal Standard Solution (IS Working Solution): Dilute the IS stock solution with the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to a final concentration of 0.8 µmol/L.[5]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration curve range by spiking the analyte into pooled human plasma.
3. Plasma Sample Preparation
-
Thaw: Thaw plasma samples, calibration standards, and QC samples on ice.
-
Aliquot: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma, standard, or QC.[4]
-
Protein Precipitation: Add 200 µL of cold IS Working Solution to each tube.[4]
-
Vortex: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[4]
-
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.[4]
-
Evaporate (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]
-
Inject: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.[4]
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for L-Octanoylcarnitine and this compound.
Data Presentation
Table 1: Quantitative Parameters for L-Octanoylcarnitine Analysis
| Parameter | Value | Reference |
| Calibration Standard Concentrations | 0.025, 0.08, 0.25, 0.8, 2.5, 8, 10 µmol/L | [5] |
| Quality Control (QC) Concentrations | 0.08, 0.8, 8 µmol/L | [5] |
| Internal Standard Concentration | 0.8 µmol/L | [5] |
| Plasma Sample Volume | 50 µL | [4] |
| Protein Precipitation Solvent Volume | 200 µL | [4] |
| Reconstitution Volume | 100 µL | [4] |
| Injection Volume | 5-10 µL | [4] |
Table 2: LC-MS/MS Parameters
| Parameter | Setting | Reference |
| LC Column | C18 Reversed-Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [4] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6] |
| L-Octanoylcarnitine Transition | Instrument dependent, requires optimization | |
| This compound Transition | Instrument dependent, requires optimization |
Visualizations
Caption: Experimental workflow for the quantification of L-Octanoylcarnitine in plasma.
References
- 1. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 2. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. bevital.no [bevital.no]
- 7. msacl.org [msacl.org]
- 8. caymanchem.com [caymanchem.com]
- 9. bevital.no [bevital.no]
Application Note: Quantification of Acylcarnitines in Dried Blood Spots Using L-Octanoylcarnitine-d3
Introduction
Acylcarnitine profiling in dried blood spots (DBS) is a critical tool for the screening and diagnosis of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1][2][3][4] This analysis is predominantly performed using tandem mass spectrometry (MS/MS), a sensitive and high-throughput technique capable of detecting a wide range of acylcarnitines simultaneously.[3][5][6] Accurate quantification is achieved through the use of stable isotope-labeled internal standards, such as L-Octanoylcarnitine-d3, which mimic the behavior of the endogenous analytes during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.[7][8][9] This application note provides a detailed protocol for the extraction and quantification of acylcarnitines from DBS using this compound as part of an internal standard mixture for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
A small disc is punched from a dried blood spot and the acylcarnitines are extracted into an organic solvent containing a mixture of stable isotope-labeled internal standards, including this compound.[10][11] The extract is then evaporated and may be derivatized to enhance sensitivity and chromatographic performance.[5][12] The reconstituted sample is injected into an LC-MS/MS system. The acylcarnitines are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][11] Quantification is achieved by comparing the peak area ratio of the endogenous acylcarnitine to its corresponding deuterated internal standard against a calibration curve.[13]
Experimental Protocols
1. Materials and Reagents
-
Dried blood spot collection cards (e.g., Whatman 903)[10]
-
This compound and other deuterated acylcarnitine internal standards
-
Acetonitrile (LC-MS grade)[10]
-
Methanol (B129727) (LC-MS grade)[11]
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
n-Butanol
-
Acetyl chloride
-
96-well microplates
-
Microplate shaker[10]
-
Nitrogen evaporator
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole)[5]
2. Preparation of Internal Standard Working Solution
-
Prepare a stock solution of this compound and other required deuterated acylcarnitines in methanol.
-
Dilute the stock solution with the extraction solvent (e.g., 85:15 acetonitrile:water) to achieve the final desired concentration.[10] The concentration should be optimized to be within the linear range of the assay and comparable to the expected physiological concentrations of the analytes.
3. Sample Preparation: Extraction
-
Punch a 3.0 mm disc from the center of a dried blood spot into a well of a 96-well microplate.[10] This corresponds to approximately 3.0 µL of whole blood.[10]
-
To each well containing a DBS punch, add 200 µL of the internal standard working solution in 85:15 acetonitrile:water.[10]
-
Seal the plate and place it on a microplate shaker for 20-30 minutes at room temperature.[5][10]
-
Centrifuge the plate to pellet the paper disc.
-
Carefully transfer the supernatant to a new 96-well plate.
4. Sample Preparation: Derivatization (Butylation)
While some methods proceed directly to analysis after extraction (non-derivatized), butylation is a common derivatization step to improve the MS/MS signal of acylcarnitines.[5][12]
-
Dry the supernatant under a gentle stream of nitrogen at 40-60°C.[5][13]
-
Prepare fresh 3N butanolic-HCl by slowly adding acetyl chloride to n-butanol.
-
Add 60-100 µL of 3N butanolic-HCl to each dried sample well.[5][12]
-
Seal the plate and incubate at 65°C for 20 minutes.[12]
-
Dry the samples again under a stream of nitrogen at 40°C.[5]
-
Reconstitute the dried residue in 100-200 µL of the initial mobile phase (e.g., 80:20 methanol:water).[5][12]
5. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or HILIC column can be used for separation.[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[11]
-
Gradient: A gradient elution is typically used to separate the acylcarnitines based on their chain length.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.[5][11] For acylcarnitines, a common precursor ion scan is for m/z 85, and for amino acids, a neutral loss scan of 102 m/z is often used.[5]
Data Presentation
The following tables summarize typical quantitative data for acylcarnitine analysis in DBS. The exact values can vary between laboratories and methods.
Table 1: Typical Acylcarnitine Concentrations in Newborn Dried Blood Spots
| Acylcarnitine | Abbreviation | Typical Concentration Range (µmol/L) |
| Free Carnitine | C0 | 10 - 50 |
| Acetylcarnitine | C2 | 2 - 25 |
| Propionylcarnitine | C3 | 0.5 - 5 |
| Butyrylcarnitine | C4 | 0.1 - 1 |
| Isovalerylcarnitine | C5 | 0.1 - 0.8 |
| Hexanoylcarnitine | C6 | 0.05 - 0.5 |
| Octanoylcarnitine | C8 | 0.05 - 0.4 |
| Decanoylcarnitine | C10 | 0.05 - 0.4 |
| Dodecanoylcarnitine | C12 | 0.05 - 0.4 |
| Tetradecanoylcarnitine | C14 | 0.05 - 0.5 |
| Hexadecanoylcarnitine | C16 | 0.1 - 2.5 |
| Octadecanoylcarnitine | C18 | 0.1 - 2.0 |
Note: These are approximate ranges and should be established by each laboratory.
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.002 - 0.063 µmol/L[14] |
| Limit of Quantification (LOQ) | 0.004 - 0.357 µmol/L[14] |
| Precision (CV%) | < 15% (within 10% overall precision is acceptable)[11] |
| Accuracy (Bias%) | Within ±15% of the theoretical value[11] |
| Recovery | 67% to 139% (generally not greater than 105%)[14] |
| Linearity (r²) | > 0.99[11] |
Visualizations
Caption: Workflow for the quantification of acylcarnitines in dried blood spots.
Caption: Simplified overview of the role of acylcarnitines in fatty acid metabolism.
References
- 1. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 3. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 4. Newborn Screening Program - MCAD and Other Fatty Acid Oxidation Disorders [idph.state.il.us]
- 5. agilent.com [agilent.com]
- 6. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. bevital.no [bevital.no]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. zivak.com [zivak.com]
- 13. Dataset from dried blood spot acylcarnitine for detection of Carnitine-Acylcarnitine Translocase (CACT) deficiency and Carnitine Palmitoyl Transferase 2 (CPT2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cda-amc.ca [cda-amc.ca]
Application Notes and Protocols for L-Octanoylcarnitine-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of L-Octanoylcarnitine-d3, a commonly used internal standard in the quantitative analysis of L-Octanoylcarnitine and other acylcarnitines by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methods are widely applicable to various biological matrices, including plasma and serum.
Introduction
L-Octanoylcarnitine is a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other fatty acid oxidation disorders.[1] Accurate quantification is crucial for clinical diagnosis and research. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, ensuring high accuracy and precision.[2][3] This document outlines three common sample preparation techniques: protein precipitation, protein precipitation with subsequent derivatization, and solid-phase extraction.
Sample Preparation Techniques
The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the complexity of the sample matrix.
Protein Precipitation (PPT)
Protein precipitation is a simple, rapid, and widely used method for the extraction of acylcarnitines from biological fluids.[3][4] It involves the addition of a water-miscible organic solvent to the sample, which denatures and precipitates the proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation.
Experimental Protocol:
-
To 20 µL of plasma or serum sample in a microcentrifuge tube, add 80 µL of ice-cold extraction solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard, this compound.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 10 minutes to facilitate complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5]
Workflow Diagram:
References
- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. bevital.no [bevital.no]
- 4. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Application Notes: L-Octanoylcarnitine-d3 in Metabolomics Research
Introduction
L-Octanoylcarnitine-d3 is the deuterium-labeled form of L-Octanoylcarnitine, a medium-chain acylcarnitine. In the field of metabolomics, stable isotope-labeled compounds like this compound are indispensable tools, primarily serving as internal standards for quantitative analysis by mass spectrometry (MS).[1][2] Its structure is identical to the endogenous molecule, save for the replacement of three hydrogen atoms with deuterium, making it chemically analogous but mass-shifted. This property allows for precise differentiation and quantification in complex biological samples.[3] L-Octanoylcarnitine itself is a key intermediate in fatty acid metabolism, and its levels can be a diagnostic marker for certain metabolic disorders.[4][5]
Core Applications
-
Quantitative Metabolomics: The primary application of this compound is as an internal standard for the accurate quantification of endogenous L-Octanoylcarnitine and other medium-chain acylcarnitines in biological matrices such as plasma, urine, and tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][7] It corrects for variability during sample preparation and analysis, ensuring data accuracy and reproducibility.[8]
-
Biomarker Discovery and Validation: Acylcarnitine profiling is crucial for studying metabolic diseases.[9][10] L-Octanoylcarnitine is a recognized biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[5] Altered acylcarnitine profiles are also associated with complex diseases like diabetes, heart failure, and cancer, making this compound a vital tool in the validation of these potential biomarkers.[11][12][13][14]
-
Drug Development and Toxicology: Researchers use acylcarnitine analysis to investigate the effects of pharmaceutical compounds on fatty acid metabolism and mitochondrial function.[12][13] this compound enables precise measurement of drug-induced changes in acylcarnitine levels, providing insights into a drug's mechanism of action and potential toxicity.
Biochemical Pathway: The Carnitine Shuttle
L-carnitine and its acylated esters, such as L-Octanoylcarnitine, are central to cellular energy production. They facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[15][16] This transport mechanism is known as the carnitine shuttle. The process is essential for generating ATP from lipids and maintaining the coenzyme A (CoA) pool within the mitochondria.[14]
Quantitative Data
The use of this compound as an internal standard requires precise knowledge of its properties and typical concentrations used in experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₇D₃NO₄ | [4] |
| Molecular Weight | 326.88 g/mol | [4] |
| CAS Number | 1334532-24-9 | [4] |
| Appearance | White solid | [4] |
| Purity | ≥99% deuterated forms (d₁-d₃) |[2] |
Table 2: Example Concentrations for Internal Standard (IS) Solutions
| Application | Matrix | IS Concentration | Reference |
|---|---|---|---|
| Acylcarnitine Profiling | Urine | 125 ng/mL | [17] |
| Acylcarnitine Profiling | Plasma/Serum | 0.038 nmol/mL | [18] |
| Biomarker Quantification | Plasma | 250 ng/mL | [6] |
| Acylcarnitine Quantification | Plasma | 0.042 pmol/µL |[19] |
Table 3: Representative LC-MS/MS Parameters for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Reference |
|---|---|---|---|---|
| L-Octanoylcarnitine | 288 | 85 / 229 | Positive MRM | [7] |
| This compound | 291 | 85 / 229 | Positive MRM |[6][7] |
MRM: Multiple Reaction Monitoring. The transition m/z 291 → 85 or 291 → 229 is monitored for the internal standard, while m/z 288 → 85 or 288 → 229 is used for the endogenous analyte.
Table 4: Example Method Performance for L-Octanoylcarnitine Quantification
| Parameter | Value (in Urine) | Reference |
|---|---|---|
| Quantification Range | 7.5–100 ng/mL | [17] |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL (in injection solution) | [17] |
| Mean Bias | -1.7% (for C10) to +14.7% (for C12) |[17] |
Protocol: Quantification of Acylcarnitines in Human Plasma by LC-MS/MS
This protocol provides a detailed method for the extraction and quantification of acylcarnitines, including L-Octanoylcarnitine, from human plasma using this compound as an internal standard.
1. Materials and Reagents
-
This compound (and other relevant deuterated acylcarnitines)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Human Plasma (K₂EDTA)
-
1.5 mL Microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
2. Preparation of Solutions
-
Internal Standard (IS) Working Solution: Prepare a stock solution of this compound in methanol. Dilute this stock with acetonitrile to create a working IS solution. A typical concentration might be 125 ng/mL.[17] This solution is used for protein precipitation and to spike all samples, calibrators, and quality controls (QCs).
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled L-Octanoylcarnitine into a surrogate matrix (e.g., charcoal-stripped plasma). The range should cover the expected physiological concentrations (e.g., 1-1000 ng/mL).[6]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
3. Sample Preparation Workflow
Step-by-Step Procedure
-
Aliquot 20 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.[18]
-
Add 400 µL of the cold IS working solution (in acetonitrile) to each tube to precipitate proteins.[18]
-
Vortex each tube vigorously for 10-20 seconds.
-
Incubate the samples for 10 minutes at 4°C to ensure complete protein precipitation.
-
Centrifuge the tubes at approximately 12,000 x g for 10 minutes to pellet the precipitated protein.[18]
-
Carefully transfer 300 µL of the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[18]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile/water with 0.1% formic acid).[18]
-
Vortex briefly, centrifuge to pellet any insoluble material, and inject into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: An ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A column suitable for polar compounds, such as an ACQUITY UPLC HSS T3 (2.1 x 150 mm, 1.8 µm) or a HILIC column.[6][17]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic phase and ramping down to elute the polar acylcarnitines.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each target acylcarnitine and its corresponding deuterated internal standard (see Table 3).[7]
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of each calibration standard.
-
Perform a linear regression analysis on the calibration curve.
-
Calculate the concentration of L-Octanoylcarnitine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Ensure that the QC sample results fall within predefined acceptance criteria (e.g., ±15% of the nominal value) to validate the analytical run.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
- 11. Acylcarnitine Metabolomic Profiles Inform Clinically-Defined Major Depressive Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Mass spectrometry imaging-based metabolomics to visualize the spatially resolved reprogramming of carnitine metabolism in breast cancer [thno.org]
- 15. researchgate.net [researchgate.net]
- 16. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS | Basicmedical Key [basicmedicalkey.com]
- 19. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Acylcarnitines in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] The quantitative analysis of acylcarnitine profiles in biological samples such as plasma, serum, and tissues is a crucial diagnostic tool for identifying inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidurias.[2][3] Furthermore, alterations in acylcarnitine levels have been implicated as biomarkers in complex diseases like the metabolic syndrome.[4][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for acylcarnitine analysis due to its high sensitivity, specificity, and ability to multiplex, allowing for the simultaneous quantification of a wide range of acylcarnitine species.[7][8]
This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantitative analysis of acylcarnitines in biological matrices. The method is designed to be robust and suitable for both research and clinical laboratory settings.
Experimental Workflow
The overall experimental workflow for acylcarnitine analysis by LC-MS/MS is depicted below.
References
- 1. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 2. Acylcarnitine Profile | Greenwood Genetic Center [ggc.org]
- 3. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 7. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Analytical Methods for Fatty Acid Oxidation Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the principal analytical methods used in the diagnosis and research of fatty acid oxidation disorders (FAODs). It includes quantitative data on key biomarkers, step-by-step experimental protocols, and visual representations of metabolic pathways and diagnostic workflows.
Introduction to Fatty Acid Oxidation Disorders
Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly during periods of fasting or prolonged exercise.[1] Disorders of this pathway are a group of inherited metabolic conditions where the body is unable to properly break down fatty acids, leading to a deficiency in energy production and the accumulation of toxic intermediates.[2] Clinical presentation can be heterogeneous, ranging from hypoglycemia and lethargy to cardiomyopathy and sudden infant death.[3] Early and accurate diagnosis is crucial for effective management and improved patient outcomes.
I. Key Analytical Techniques
The diagnosis and monitoring of FAODs rely on a combination of biochemical and genetic testing. The primary analytical techniques include:
-
Tandem Mass Spectrometry (MS/MS): Used for the analysis of acylcarnitines in dried blood spots and plasma. This is the cornerstone of newborn screening for FAODs.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the analysis of organic acids in urine, which can reveal characteristic metabolic profiles associated with specific FAODs.
-
Fibroblast Fatty Acid Oxidation Assays: In vitro functional assays using cultured patient fibroblasts to measure the rate of fatty acid oxidation and identify specific enzyme defects.[4]
-
Enzyme Assays: Direct measurement of specific enzyme activity in patient tissues or cultured cells.
-
Molecular Genetic Testing: DNA sequencing to identify pathogenic variants in genes associated with FAODs.
II. Quantitative Data Presentation
The following tables summarize the typical findings for key biomarkers in plasma/dried blood spots and urine for several common FAODs. It is important to note that reference ranges can vary between laboratories and patient populations.
Table 1: Plasma/Dried Blood Spot Acylcarnitine Profiles in Fatty Acid Oxidation Disorders
| Disorder | Primary Acylcarnitine Marker(s) | Typical Concentration Range (µmol/L) | Secondary Marker(s) / Ratios |
| Normal Newborn | C0 (Free Carnitine) | 10.34 - 72.0[5] | C2/C0 ratio < 0.4 |
| C2 (Acetylcarnitine) | 1.97 - 74.0[5] | (C16+C18:1)/C2 ratio < 0.02 | |
| MCAD Deficiency | C8 (Octanoylcarnitine) | > 0.40[6] | C8/C10 ratio > 3.0[6] |
| C8/C2 ratio > 0.2 | |||
| C6, C10:1 often elevated | |||
| VLCAD Deficiency | C14:1 (Tetradecenoylcarnitine) | > 0.70[6] | C14:1/C16 ratio > 1.5 |
| C14, C14:2, C16 also elevated | |||
| LCHAD/TFP Deficiency | C16-OH (Hydroxypalmitoylcarnitine) | > 0.16[6] | C18:1-OH also elevated |
| C18:1-OH (Hydroxyoleoylcarnitine) | > 0.15[6] | Long-chain acylcarnitines elevated | |
| CPT I Deficiency | C0 (Free Carnitine) | > 64[6] | C0/(C16+C18) ratio > 90[6] |
| C16, C18, C18:1 are low | |||
| CPT II Deficiency | C16 (Palmitoylcarnitine) | > 7.46[6] | C16/C2 ratio elevated |
| C18:1 (Oleoylcarnitine) | > 3.0[6] | C18 also elevated | |
| CACT Deficiency | C16 (Palmitoylcarnitine) | > 7.46[6] | Similar to CPT II, often more severe |
| C18:1 (Oleoylcarnitine) | > 3.0[6] | ||
| SCAD Deficiency | C4 (Butyrylcarnitine) | > 1.27[6] | C4/C2 ratio > 0.06[6] |
| GA-II / MADD | C4, C5, C6, C8, C10, C12, C14, C16, C18 acylcarnitines all elevated | Variable | Glutaric acid in urine |
Note: These values are indicative and for informational purposes only. Clinical decisions should be based on laboratory-specific reference ranges and in consultation with a metabolic specialist.
Table 2: Urine Organic Acid Profiles in Fatty Acid Oxidation Disorders
| Disorder | Characteristic Organic Acid(s) | Typical Findings |
| Normal | - | No significant elevation of dicarboxylic acids or specific acylglycines. |
| MCAD Deficiency | Hexanoylglycine, Suberylglycine, Phenylpropionylglycine | Markedly elevated, especially during metabolic stress. Dicarboxylic aciduria (C6-C10) is also present. |
| VLCAD Deficiency | Dicarboxylic acids (C6-C14), saturated and unsaturated | Elevated, particularly during fasting or illness. |
| LCHAD/TFP Deficiency | 3-Hydroxydicarboxylic acids (C6-C14) | Elevated, often with a profile of saturated and unsaturated dicarboxylic acids. |
| GA-II / MADD | Glutaric acid, Ethylmalonic acid, 2-Hydroxyglutaric acid, Isovalerylglycine | Broad pattern of elevated dicarboxylic acids and acylglycines. |
III. Experimental Protocols
Protocol 1: Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This protocol outlines the general steps for the analysis of acylcarnitines from dried blood spots (DBS).
1. Sample Preparation
-
Punch a 3.2 mm disk from the DBS into a 96-well microtiter plate.
-
Add 100 µL of a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards (e.g., [d3]-C2, [d3]-C8, [d3]-C16 carnitines).
-
Seal the plate and agitate for 30 minutes at room temperature to extract the acylcarnitines.
-
Centrifuge the plate at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
2. Derivatization
-
Add 50 µL of 3N butanolic-HCl to each well.
-
Seal the plate and incubate at 65°C for 15 minutes to form butyl esters.
-
Evaporate the butanolic-HCl to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80:20 acetonitrile:water).
3. MS/MS Analysis
-
Inject the reconstituted sample into the tandem mass spectrometer.
-
Employ electrospray ionization (ESI) in the positive ion mode.
-
Utilize a precursor ion scan of m/z 85, which is a characteristic fragment of carnitine and its esters.[2]
-
Quantify individual acylcarnitine species by comparing the ion intensity of the analyte to its corresponding stable isotope-labeled internal standard.
Protocol 2: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of organic acids in urine.
1. Sample Preparation and Extraction
-
Thaw a frozen urine sample and centrifuge at 1500 x g for 10 minutes to remove particulate matter.
-
Transfer 1 mL of the supernatant to a glass tube.
-
Add an internal standard solution (e.g., tropic acid).
-
Acidify the urine to pH < 2 with HCl.
-
Add NaCl to saturate the solution.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate (B1210297) and vortexing for 2 minutes.
-
Centrifuge at 1500 x g for 5 minutes and transfer the upper organic layer to a clean tube.
-
Repeat the extraction two more times, pooling the organic layers.
-
Evaporate the pooled organic extract to dryness under a stream of nitrogen at 40°C.
2. Derivatization
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the tube and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Employ a temperature program to separate the organic acids (e.g., initial temperature of 70°C, ramped to 300°C).
-
Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
-
Identify organic acids by comparing their retention times and mass spectra to a library of known compounds.
Protocol 3: Fatty Acid Oxidation Assay in Cultured Fibroblasts
This protocol describes a method to measure the rate of fatty acid oxidation in cultured skin fibroblasts using a radiolabeled substrate.
1. Cell Culture
-
Culture human skin fibroblasts in a suitable medium (e.g., DMEM with 10% fetal bovine serum and antibiotics) in T-25 flasks until confluent.[7]
-
Trypsinize the cells and seed them into a 24-well plate at a density of approximately 5 x 10^4 cells/well.
-
Allow the cells to attach and grow for 24-48 hours.
2. Fatty Acid Oxidation Assay
-
Prepare a substrate solution containing [9,10-³H]-palmitic acid complexed to bovine serum albumin (BSA) in a serum-free medium. A typical final concentration is 100-200 µM palmitate with a specific activity of 1-2 µCi/mL.
-
Wash the fibroblast monolayers twice with phosphate-buffered saline (PBS).
-
Add 500 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 2-4 hours. During this time, the β-oxidation of the tritiated palmitate will release ³H₂O into the medium.
3. Measurement of ³H₂O
-
Stop the reaction by adding 100 µL of 1M perchloric acid to each well.
-
Transfer the contents of each well to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the protein and unreacted palmitate.
-
Pass the supernatant through a small anion-exchange column to separate the ³H₂O from the charged [³H]-palmitate and other intermediates.
-
Collect the eluate containing the ³H₂O.
-
Measure the radioactivity in the eluate using a liquid scintillation counter.
-
Determine the protein concentration in each well to normalize the fatty acid oxidation rate (e.g., nmol/hr/mg protein).
4. Data Interpretation
-
Compare the fatty acid oxidation rate in patient fibroblasts to that of control fibroblasts. A significantly reduced rate is indicative of a fatty acid oxidation disorder.[8]
IV. Visualizations
Signaling Pathway: Mitochondrial β-Oxidation
Caption: The mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow: Newborn Screening for FAODs
Caption: Newborn screening workflow for fatty acid oxidation disorders.
Logical Relationship: Diagnostic Algorithm for Suspected FAODs
Caption: Diagnostic algorithm for suspected fatty acid oxidation disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial fatty acid oxidation disorders (FAOD) | Amsterdam UMC [amsterdamumc.nl]
- 4. FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture [mayocliniclabs.com]
- 5. A Proposed Diagnostic Algorithm for Inborn Errors of Metabolism Presenting With Movements Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary organic acid profiles in fatty Zucker rats: indications for impaired oxidation of butyrate and hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]
- 8. Fatty acid oxidation in fibroblasts from patients with defects in beta-oxidation and in the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Octanoylcarnitine-d3 in Drug Development and Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for β-oxidation.[1][2][3] Altered levels of L-Octanoylcarnitine and other acylcarnitines can serve as important biomarkers for various metabolic disorders, including inborn errors of fatty acid oxidation such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[4][5][6][7] Furthermore, dysregulated acylcarnitine profiles have been implicated in a range of other conditions, including cardiovascular diseases, neurological disorders, and metabolic syndromes like type 2 diabetes.[1][2][8]
In the context of drug development and clinical trials, the precise and accurate quantification of L-Octanoylcarnitine is essential for diagnosing metabolic disorders, monitoring disease progression, and assessing the therapeutic efficacy and potential metabolic side effects of new drug candidates. L-Octanoylcarnitine-d3, a stable isotope-labeled form of L-Octanoylcarnitine, is a high-purity deuterated compound indispensable for such quantitative analyses.[4] It serves as an ideal internal standard in mass spectrometry-based bioanalytical methods, ensuring the reliability and accuracy of results.[9][10][11] These application notes provide an overview of the role of this compound in research and clinical settings, along with detailed protocols for its use.
Physicochemical Properties and Specifications
This compound is a synthetic, isotopically labeled compound used for research purposes.[4] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Synonym(s) | (2R)-3-Carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxooctyl)oxy]-1-propanaminium inner salt, L-Carnitine-(methyl-d3) octanoyl ester | |
| Molecular Formula | C₁₅H₂₇D₃ClNO₄ | [4] |
| Molecular Weight | 326.88 g/mol | [4] |
| CAS Number | 1334532-24-9 | [4][11] |
| Appearance | White solid | [4] |
| Purity | ≥97.0% (TLC) | |
| Extent of Labeling | ≥99.0% | |
| Storage Conditions | -20°C in the dark | [4] |
| Solubility | DMF, DMSO, ethanol | [4] |
Applications in Drug Development and Clinical Trials
The primary application of this compound is as an internal standard for the accurate quantification of endogenous L-Octanoylcarnitine in various biological matrices (e.g., plasma, urine, dried blood spots) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]
Key Applications:
-
Biomarker Quantification: Accurate measurement of L-Octanoylcarnitine levels as a biomarker for inherited metabolic disorders like MCAD deficiency.[5][7] Elevated levels of octanoylcarnitine (B1202733) are a hallmark of this condition.
-
Pharmacodynamic Studies: Assessing the effect of new drug candidates on fatty acid metabolism by monitoring changes in acylcarnitine profiles.
-
Toxicology and Safety Pharmacology: Investigating potential drug-induced mitochondrial dysfunction, which can be reflected by altered acylcarnitine levels.[1][2]
-
Clinical Trial Monitoring: Monitoring patient response to therapies aimed at correcting metabolic imbalances, including those for fatty acid oxidation disorders.[12]
-
Metabolomics Research: Used in broader metabolomic studies to ensure data quality when profiling acylcarnitines to understand disease mechanisms or drug action.[1][2]
Signaling and Metabolic Pathways
L-Octanoylcarnitine is an intermediate in the carnitine shuttle system, which is essential for transporting long-chain fatty acids across the inner mitochondrial membrane. Medium-chain fatty acids like octanoic acid can also be activated and transported via this system.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Protocols
Protocol 1: Quantification of L-Octanoylcarnitine in Human Plasma using LC-MS/MS
This protocol describes a general method for the quantification of L-Octanoylcarnitine in human plasma. It should be adapted and validated by the end-user for their specific instrumentation and application.
1. Materials and Reagents:
-
L-Octanoylcarnitine (analyte standard)
-
This compound (internal standard, IS)[4]
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Trichloroacetic acid (optional, for protein precipitation)
-
Solid Phase Extraction (SPE) cartridges (e.g., strong cation-exchange) or protein precipitation plates
2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve L-Octanoylcarnitine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the L-Octanoylcarnitine primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution to a final concentration of approximately 125-250 ng/mL.[9]
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or well plate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate L-Octanoylcarnitine from other matrix components.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
L-Octanoylcarnitine: e.g., m/z 288.2 -> 85.0
-
This compound: e.g., m/z 291.2 -> 85.0 (or other appropriate fragment)[10]
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of L-Octanoylcarnitine in the unknown samples from the calibration curve.
Caption: Bioanalytical workflow for acylcarnitine analysis.
Quantitative Data Summary
The concentration of L-Octanoylcarnitine can vary based on the biological matrix, age, and metabolic state of the individual. The following table provides a summary of reported concentration ranges.
| Analyte | Matrix | Condition | Concentration Range | Reference |
| Octanoylcarnitine (C8) | Dried Blood Spot | Healthy Newborns | < 0.22 µmol/L | [7] |
| Octanoylcarnitine (C8) | Dried Blood Spot | Newborns with MCAD Deficiency | 3.1 - 28.3 µmol/L | [7] |
| Octanoylcarnitine (C8) | Urine | N/A (Validation Range) | 7.5 - 100 ng/mL | [9] |
Conclusion
This compound is an essential tool for researchers and clinicians involved in drug development and clinical trials, particularly in studies related to metabolic diseases. Its use as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of L-Octanoylcarnitine, a critical biomarker for fatty acid oxidation disorders and a potential indicator of drug-induced metabolic effects. The protocols and information provided herein serve as a guide for the effective application of this compound in a research or clinical setting.
References
- 1. 2025.febscongress.org [2025.febscongress.org]
- 2. science.rsu.lv [science.rsu.lv]
- 3. Acylcarnitines: role in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. FATTY ACID OXIDATION DISORDERS [dhhr.wv.gov]
- 7. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. bevital.no [bevital.no]
- 11. caymanchem.com [caymanchem.com]
- 12. Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Octanoylcarnitine-d3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Octanoylcarnitine-d3 is a deuterated medium-chain acylcarnitine that serves as a critical tool in metabolic research. Its primary application in cell culture is as an internal standard for the accurate quantification of endogenous L-Octanoylcarnitine and other acylcarnitines by mass spectrometry (MS). Furthermore, its use can be extended to stable isotope tracing studies to investigate metabolic flux through fatty acid oxidation pathways. L-Octanoylcarnitine, the non-deuterated analogue, is an intermediate in mitochondrial fatty acid metabolism and has been implicated in various cellular processes, including energy production, cell signaling, and apoptosis. These application notes provide detailed protocols for the use of this compound in cell culture and summarize relevant quantitative data.
Core Applications
-
Internal Standard for Acylcarnitine Quantification: The most prevalent use of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods. Its chemical properties are nearly identical to the endogenous L-Octanoylcarnitine, but its increased mass allows for clear differentiation in MS analysis. This enables precise and accurate quantification of acylcarnitines in cell lysates and culture media, which is crucial for studying metabolic disorders and the effects of drugs on fatty acid metabolism.
-
Metabolic Flux Analysis: Stable isotope tracing is a powerful technique to delineate the activity of metabolic pathways. This compound can be used as a tracer to monitor the uptake and metabolism of octanoylcarnitine (B1202733) in cultured cells. By tracking the incorporation of the deuterium-labeled octanoyl group into downstream metabolites, researchers can quantify the flux through the fatty acid β-oxidation pathway.
-
Investigating Cellular Energetics and Mitochondrial Function: L-carnitine and its acyl derivatives are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process in cellular energy production. Studies with the non-deuterated L-Octanoylcarnitine can elucidate the role of medium-chain fatty acid metabolism in various cell types. This compound is an indispensable tool for quantifying the metabolic outcomes in such studies.
Data Presentation
Table 1: L-Octanoylcarnitine Treatment Concentrations in Cell Culture
| Cell Line | Treatment Concentration | Duration | Observed Effect | Reference |
| Hepa1c1c7 (mouse hepatoma) | 1, 5, 10 mM | 24, 48, 72 h | Induction of apoptosis | This is an illustrative example based on general L-carnitine studies. |
| Bovine embryos | 1.518 mM, 3.030 mM | Not specified | Improved development and cryotolerance | |
| RAW 264.7 (macrophage-like) | 5-25 µM (L-C14 carnitine) | Not specified | Proinflammatory signaling |
Table 2: LC-MS/MS Parameters for Acylcarnitine Analysis using a Deuterated Internal Standard
| Parameter | Value |
| Chromatography | |
| Column | C18 or HILIC |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for acylcarnitine separation |
| Flow Rate | 0.2-0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (L-Octanoylcarnitine) | Precursor Ion (m/z) -> Product Ion (m/z) |
| MRM Transition (this compound) | Precursor Ion (m/z) -> Product Ion (m/z) |
| Collision Energy | Optimized for each transition |
Experimental Protocols
Protocol 1: Quantification of Endogenous Acylcarnitines in Cell Lysates using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the accurate measurement of acylcarnitines in cultured cells by LC-MS/MS.
Materials:
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold, containing this compound at a known concentration (e.g., 100 ng/mL)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells at a desired density and culture under standard conditions. Apply experimental treatments as required.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol containing the this compound internal standard to each plate.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Lysate Collection:
-
Vortex the cell suspension vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant, which contains the extracted acylcarnitines and the internal standard, to a new microcentrifuge tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the acylcarnitines using a suitable chromatographic method (e.g., reversed-phase or HILIC).
-
Detect and quantify the endogenous acylcarnitines and the this compound internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the endogenous L-Octanoylcarnitine to the this compound internal standard.
-
Determine the concentration of the endogenous acylcarnitine by comparing this ratio to a standard curve prepared with known concentrations of non-deuterated L-Octanoylcarnitine.
-
Protocol 2: Stable Isotope Tracing of Fatty Acid Metabolism using this compound
This protocol outlines a method to trace the metabolic fate of the octanoyl group from this compound in cultured cells.
Materials:
-
Cultured cells of interest
-
Culture medium
-
This compound
-
Materials for cell harvesting and metabolite extraction (as in Protocol 1, but without the internal standard in the extraction solvent)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of this compound (e.g., 10-100 µM).
-
Incubate the cells for a specific period (e.g., 1, 4, 8, or 24 hours) to allow for uptake and metabolism of the labeled substrate.
-
-
Metabolite Extraction:
-
Harvest the cells and extract the intracellular metabolites as described in Protocol 1 (steps 2 and 3), using an extraction solvent without the internal standard.
-
-
LC-MS/MS Analysis:
-
Analyze the cell extracts by LC-MS/MS.
-
Monitor for the presence of deuterium-labeled downstream metabolites of β-oxidation (e.g., d3-Hexanoylcarnitine, d3-Butyrylcarnitine, d3-Acetylcarnitine).
-
-
Data Analysis:
-
Calculate the fractional enrichment of the deuterium (B1214612) label in the targeted downstream acylcarnitines.
-
This data will provide insights into the rate and extent of medium-chain fatty acid oxidation in the cultured cells under the experimental conditions.
-
Protocol 3: Assessment of L-Octanoylcarnitine-Induced Apoptosis
This protocol describes how to investigate the pro-apoptotic effects of the non-deuterated L-Octanoylcarnitine in cancer cell lines, a study in which this compound would be used to quantify cellular uptake and metabolism of the treatment compound.
Materials:
-
Cancer cell line of interest (e.g., Hepa1c1c7)
-
Standard culture medium
-
L-Octanoylcarnitine (non-deuterated)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of L-Octanoylcarnitine (e.g., 0, 1, 5, 10 mM) for 24, 48, or 72 hours.
-
-
Cell Staining:
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use appropriate controls (unstained, Annexin V-FITC only, PI only) to set the gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Correlative Metabolic Analysis:
-
In parallel experiments, treat cells with L-Octanoylcarnitine and use this compound as an internal standard to quantify the uptake and accumulation of L-Octanoylcarnitine in the cells at the time of apoptosis assessment (using Protocol 1).
-
Visualizations
Caption: Cellular uptake and mitochondrial metabolism of L-Octanoylcarnitine.
Caption: Workflow for acylcarnitine quantification using an internal standard.
Caption: Putative signaling pathway for L-Octanoylcarnitine-induced apoptosis.
Troubleshooting & Optimization
troubleshooting poor signal with L-Octanoylcarnitine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Octanoylcarnitine-d3 as an internal standard in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, particularly in LC-MS/MS applications.
Issue 1: Poor or No Signal from this compound
A weak or absent signal for the internal standard can compromise the accuracy of quantitative analysis. Below is a step-by-step guide to diagnose and resolve this issue.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage | Verify that the this compound has been stored at -20°C and protected from light and moisture.[1][2] | Proper storage ensures the stability and integrity of the compound.[1] |
| Incorrect Preparation of Stock/Working Solutions | Review dilution calculations and ensure the final concentration is appropriate for the assay's sensitivity. Check the solubility of the compound in the chosen solvent (e.g., DMSO).[1] | An accurately prepared working solution should yield a detectable signal. |
| LC-MS/MS Parameter Optimization | The instrument may not be properly configured to detect this compound. It is crucial to optimize key parameters.[3][4] | A significant improvement in signal intensity should be observed. |
| Sample Preparation Issues | The protein precipitation technique used to extract acylcarnitines may be inefficient.[5] | An optimized extraction method will improve the recovery of the internal standard. |
| Matrix Effects | The sample matrix can suppress the ionization of this compound.[6][7] | Understanding and mitigating matrix effects will lead to a more accurate and reproducible signal. |
Troubleshooting Workflow for Poor Signal
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
This compound should be stored as a solid at -20°C.[1][8] It is recommended to keep it desiccated and protected from light to ensure its stability, which can be for at least four years under these conditions.[1][2]
Q2: I am observing a peak for the unlabeled analyte in my blank sample spiked only with this compound. What could be the cause?
This issue, often referred to as "crosstalk," can arise from two main sources:
-
Isotopic Impurity of the Internal Standard: The this compound may contain a small percentage of the unlabeled L-Octanoylcarnitine. A purity of ≥99% deuterated forms is common.[1]
-
In-source Fragmentation: The deuterated internal standard can sometimes lose its deuterium (B1214612) label within the mass spectrometer's ion source, generating the unlabeled analyte.
To assess the contribution of the internal standard to the analyte signal, prepare a blank matrix sample spiked only with this compound at the working concentration. The response for the unlabeled analyte should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ).[9]
Q3: My this compound and the unlabeled analyte have different retention times. Why is this happening and how can I fix it?
While stable isotope-labeled internal standards are expected to co-elute with their unlabeled counterparts, slight differences in retention times can occur. This phenomenon, known as the "isotope effect," is more pronounced with deuterium labels than with 13C or 15N labels.[9]
To address this, you can optimize your chromatographic method by adjusting the mobile phase composition, the gradient profile, or the column temperature to achieve better co-elution.[9]
Q4: Can I use this compound for absolute quantification without a calibration curve?
No, this compound is an internal standard used for relative quantification. To determine the absolute concentration of L-Octanoylcarnitine in a sample, a calibration curve prepared with known concentrations of the unlabeled analyte is necessary. The internal standard is added at a constant concentration to all samples and standards to correct for variations in sample preparation and instrument response.
Experimental Protocols
Protocol 1: LC-MS/MS Parameter Optimization for this compound
This protocol outlines a general procedure for optimizing the mass spectrometry parameters for this compound.
Objective: To determine the optimal precursor and product ions, as well as the collision energy (CE) and declustering potential (DP) for the detection of this compound.
Materials:
-
This compound
-
Mass spectrometer-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Infusion pump
-
Tandem mass spectrometer
Methodology:
-
Prepare a working solution of this compound (e.g., 1 µg/mL) in the chosen solvent.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺. For this compound (molecular weight of the free base is approximately 290.4 g/mol ), the expected m/z would be around 291.4.
-
Select the [M+H]⁺ ion as the precursor ion for fragmentation.
-
Perform a product ion scan by varying the collision energy to identify the most abundant and stable fragment ions. A common fragment for acylcarnitines is at m/z 85, corresponding to the carnitine backbone.[10][11][12]
-
Optimize the collision energy for the selected precursor → product ion transition to maximize the signal intensity.
-
Optimize the declustering potential to minimize adduct formation and improve ion sampling.
-
Create a Multiple Reaction Monitoring (MRM) method using the optimized parameters.
Example MRM Transitions for Acylcarnitines
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Acetylcarnitine (C2) | 204 | 145 | [5] |
| Octanoylcarnitine (C8) | 288 | 85 | [13] |
| Palmitoylcarnitine (C16) | 400 | 341 | [5] |
| This compound | ~291 | 85 | [5] |
LC-MS/MS Analysis Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. L-Carnitine·HCl, ð-octanoyl (ð-methyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. lcms.cz [lcms.cz]
- 5. bevital.no [bevital.no]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. Octanoyl L-Carnitine-d3 Chloride | LGC Standards [lgcstandards.com]
- 9. benchchem.com [benchchem.com]
- 10. Acylcarnitine screening MS/MS - Chromatography Forum [chromforum.org]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Octanoylcarnitine-d3 Stability in Solution
For researchers, scientists, and drug development professionals utilizing L-Octanoylcarnitine-d3, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides essential guidance on storage, handling, and troubleshooting to maintain the integrity of this critical analytical standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound solid should be stored at -20°C, where it is stable for at least four years. Once in solution, storage conditions become more critical. Stock solutions, typically prepared in DMSO or aqueous buffers, should be stored at -80°C for up to six months or at -20°C for one month to minimize degradation.[1] To prevent the detrimental effects of repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The most common degradation pathway for this compound, like other acylcarnitines, is hydrolysis of the ester bond. This reaction results in the formation of L-carnitine-d3 and octanoic acid. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
Q3: How does pH affect the stability of this compound solutions?
A3: this compound is most stable in neutral to acidic conditions. Basic (alkaline) pH significantly accelerates the rate of hydrolysis. Studies on similar short-chain acylcarnitines have shown a dramatic increase in degradation as the pH rises above 9.[2] For experiments requiring basic conditions, it is crucial to minimize the exposure time of this compound to the alkaline environment and to use freshly prepared solutions.
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: Elevated temperatures increase the rate of hydrolysis. Therefore, it is essential to store solutions at low temperatures (-20°C or -80°C) and to keep them on ice during experimental procedures whenever possible. Avoid leaving solutions at room temperature for extended periods.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or low analytical signal (LC-MS/MS) | Degradation of the standard: The primary cause is often hydrolysis due to improper storage (wrong temperature, repeated freeze-thaw cycles) or handling (prolonged time at room temperature, exposure to basic pH). | - Prepare fresh working solutions from a new aliquot of the stock solution stored at -80°C. - Ensure the pH of all solvents and buffers used is neutral or slightly acidic. - Keep all solutions on ice during the experimental workflow. |
| Ion suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source. | - Optimize the chromatographic method to achieve better separation from interfering matrix components. - Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances. - Dilute the sample to reduce the concentration of matrix components. | |
| Peak tailing in chromatogram | Secondary interactions with the column: The positively charged quaternary amine of the carnitine moiety can interact with residual silanol (B1196071) groups on silica-based columns, leading to poor peak shape. | - Use a column with end-capping or a different stationary phase (e.g., HILIC) that is less prone to secondary interactions.[3] - Add a small amount of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase to block active sites on the column. - Adjust the mobile phase pH to be more acidic (e.g., using formic acid) to ensure the analyte is consistently protonated and to suppress silanol interactions. |
| Presence of a significant L-carnitine-d3 peak | Hydrolysis of this compound: This indicates that the standard has degraded either before the experiment or during sample preparation. | - Review storage and handling procedures to identify potential sources of degradation (see "Inconsistent or low analytical signal"). - If derivatization is part of the analytical method, be aware that acidic conditions and high temperatures used in this step can cause some hydrolysis.[4] |
| Variability between replicate injections | Incomplete dissolution or precipitation: this compound may not be fully dissolved or may precipitate out of solution, especially at high concentrations or in certain solvents. | - Ensure the compound is completely dissolved by gentle vortexing or sonication. - Check the solubility of this compound in the chosen solvent and avoid preparing solutions close to the saturation point. - Visually inspect solutions for any precipitates before use. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | |
| Stock Solution (in DMSO or H₂O) | -80°C | 6 months | [1] |
| Stock Solution (in DMSO or H₂O) | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity solvent (e.g., DMSO, methanol, or water).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, amber glass vials to protect from light and prevent contamination.
-
Store the aliquots at -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the stock solution on ice.
-
Perform serial dilutions with the appropriate buffer or mobile phase to achieve the desired final concentrations for your calibration curve.
-
Use these freshly prepared working solutions for your experiments on the same day. Do not store and reuse diluted working solutions.
-
Protocol 2: Forced Degradation Study for this compound
This protocol is a general guideline and should be adapted based on the specific experimental needs.
-
Preparation of Test Solutions: Prepare solutions of this compound in the desired solvent (e.g., water, methanol, or a buffer relevant to the experimental conditions) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the test solution and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the test solution and incubate at room temperature for a shorter period (e.g., 30 minutes, 1, 2, 4 hours), as degradation is expected to be much faster.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the test solution and incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the test solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined time points.
-
Photodegradation: Expose the test solution to a light source (e.g., UV lamp) for a defined period, alongside a control sample kept in the dark.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed solution.
-
Neutralize the acid and base-stressed samples if necessary.
-
Analyze the samples by a stability-indicating method, such as LC-MS/MS, to quantify the remaining this compound and identify any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constants.
-
Visualizations
Caption: Role of L-Octanoylcarnitine in fatty acid transport for beta-oxidation.
Caption: A logical workflow for troubleshooting analytical issues.
References
Technical Support Center: Quantification of L-Octanoylcarnitine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of L-Octanoylcarnitine and its stable isotope-labeled internal standard, L-Octanoylcarnitine-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma samples, these interfering components are often phospholipids (B1166683), salts, and proteins.[3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of L-Octanoylcarnitine quantification.[3]
Q2: Why is this compound used as an internal standard, and can it completely eliminate matrix effects?
A: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to the analyte (L-Octanoylcarnitine), it is expected to have a very similar chromatographic retention time, extraction recovery, and ionization response. This allows it to compensate for variations during sample preparation and analysis. However, a SIL internal standard may not always perfectly compensate for matrix effects. A slight shift in retention time due to the deuterium (B1214612) labeling can sometimes lead to differential ion suppression between the analyte and the internal standard.[4]
Q3: What are the primary sources of matrix effects in plasma samples for acylcarnitine analysis?
A: The most significant source of matrix effects in plasma during the analysis of acylcarnitines like L-Octanoylcarnitine are phospholipids.[3] These molecules are highly abundant in plasma and can co-elute with the analyte of interest, leading to ion suppression in the mass spectrometer source.[3]
Q4: How can I quantitatively assess the degree of matrix effect in my assay?
A: The matrix effect can be quantitatively assessed using the post-extraction addition method. This involves comparing the peak area of L-Octanoylcarnitine in a blank, extracted matrix that has been spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration. The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 indicates no matrix effect.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of L-Octanoylcarnitine.
Issue 1: High variability and poor reproducibility in quality control (QC) samples.
| Possible Cause | Troubleshooting Steps |
| Significant and Variable Matrix Effects | 1. Improve Sample Cleanup: Switch from a simple protein precipitation method to a more rigorous sample preparation technique like HybridSPE®-Phospholipid to effectively remove phospholipids.[5][6] 2. Optimize Chromatography: Modify the LC gradient, mobile phase composition, or use a different column chemistry (e.g., HILIC) to achieve better separation of L-Octanoylcarnitine from co-eluting matrix components.[4] |
| Inconsistent Internal Standard (IS) Performance | 1. Verify Co-elution: Ensure that the chromatographic peaks for L-Octanoylcarnitine and this compound are as close as possible. A significant shift can lead to differential matrix effects. 2. Check IS Purity: Ensure the purity of your this compound standard. |
Issue 2: Low signal intensity or complete signal loss for L-Octanoylcarnitine.
| Possible Cause | Troubleshooting Steps |
| Severe Ion Suppression | 1. Evaluate Sample Preparation: As with high variability, enhance your sample cleanup procedure. Protein precipitation alone may not be sufficient to remove the high concentration of phospholipids that cause severe ion suppression.[7] 2. Dilute the Sample: If the assay sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Suboptimal MS/MS Parameters | 1. Optimize MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for both L-Octanoylcarnitine and this compound. 2. Tune Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows for maximal signal. |
Experimental Protocols
Mass Spectrometry Parameters
Below are typical MRM transitions for L-Octanoylcarnitine and its d3-labeled internal standard for positive electrospray ionization (ESI+).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Octanoylcarnitine | 288.2 | 85.1 |
| This compound | 291.2 | 85.1 |
Note: The product ion at m/z 85.1 is a characteristic fragment of the carnitine moiety.[8]
Sample Preparation Protocols
This method is quick but may result in significant matrix effects due to residual phospholipids.[7]
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard.
-
Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Centrifuge at ≥10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.
This method combines protein precipitation with phospholipid removal for a cleaner sample extract.[5][9]
-
Add 100 µL of plasma to the well of a HybridSPE®-Phospholipid 96-well plate.
-
Add 300 µL of acetonitrile with 1% formic acid (containing the this compound internal standard) to each well.
-
Mix by vortexing or aspirating/dispensing for 1 minute.
-
Apply vacuum to the manifold to pull the sample through the packed bed into a collection plate.
-
The resulting eluate is ready for LC-MS/MS analysis.
Data Presentation
The following table summarizes the expected outcomes when comparing Protein Precipitation and HybridSPE® for the analysis of L-Octanoylcarnitine.
| Parameter | Protein Precipitation (PPT) | HybridSPE®-Phospholipid | Reference |
| Analyte Recovery | Good | Excellent (>95%) | [5] |
| Phospholipid Removal | Poor | Excellent (>99%) | [5][7] |
| Matrix Effect (Ion Suppression) | High (can be >70%) | Low to negligible | [1][5] |
| Reproducibility (%CV) | Higher | Lower | [3] |
| Sample Preparation Time | ~15 minutes | ~20 minutes | - |
Visualizations
Workflow for Addressing Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
Comparison of Sample Preparation Techniques
Caption: Comparison of Protein Precipitation and HybridSPE for plasma analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. bevital.no [bevital.no]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
improving peak shape for L-Octanoylcarnitine-d3 in chromatography
Welcome to the technical support center for the chromatographic analysis of L-Octanoylcarnitine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues related to peak shape.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape in chromatography important?
This compound is the deuterated form of L-Octanoylcarnitine, a medium-chain acylcarnitine. In metabolic studies, deuterated standards like this compound are used as internal standards for the accurate quantification of their endogenous, non-deuterated counterparts. A good peak shape, characterized by symmetry and narrowness, is crucial for accurate integration and quantification, ensuring reliable and reproducible results. Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of the analysis.
Q2: What are the common causes of poor peak shape for this compound?
Poor peak shape for this compound in reversed-phase chromatography is often attributed to:
-
Secondary Interactions: The positively charged quaternary amine of the carnitine moiety can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase of the column, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase, affecting peak shape.
-
Column Overload: Injecting too much of the analyte can saturate the stationary phase, resulting in peak fronting or tailing.
-
Column Contamination and Degradation: Buildup of matrix components or degradation of the stationary phase can lead to distorted peaks.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak for this compound has a trailing edge that is longer than the leading edge, resulting in an asymmetry factor greater than 1.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Solutions:
-
Mobile Phase Optimization:
-
pH Adjustment: L-Octanoylcarnitine is a basic compound. Lowering the mobile phase pH (typically to a range of 2.5-3.5) with an acidic modifier like formic acid can suppress the ionization of residual silanol groups on the column's stationary phase, thereby reducing secondary interactions that cause peak tailing.
-
Mobile Phase Additives: The use of additives is crucial for good peak shape. Formic acid (0.1%) is commonly used to control pH and improve peak symmetry. Ammonium formate (B1220265) or acetate (B1210297) can also be used as a buffer to maintain a stable pH. In some cases, ion-pairing reagents like heptafluorobutyric acid (HFBA) have been used, but these are often not ideal for mass spectrometry due to ion suppression.
-
-
Column Selection and Care:
-
Column Chemistry: Using a high-purity, end-capped C18 column can minimize the number of accessible silanol groups. Alternatively, for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and peak shape.
-
Column Health: If peak tailing appears suddenly, the column may be contaminated. Flushing the column with a strong solvent may help. If the column is old, it may need to be replaced.
-
-
Injection Parameters:
-
Mass Overload: Injecting too high a concentration of this compound can lead to peak tailing. Try diluting the sample or reducing the injection volume.
-
Quantitative Impact of Mobile Phase Additives on Peak Asymmetry (Representative Data)
| Mobile Phase Additive | Concentration | Resulting pH (approx.) | Peak Asymmetry Factor (Af) |
| None | - | 7.0 | > 2.5 |
| Formic Acid | 0.05% | 3.0 | 1.5 |
| Formic Acid | 0.1% | 2.7 | 1.2 |
| Formic Acid + 5mM Ammonium Formate | 0.1% | 3.2 | 1.1 |
Issue 2: Peak Fronting
Symptom: The peak for this compound has a leading edge that is broader than the trailing edge, resulting in an asymmetry factor less than 1.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Detailed Solutions:
-
Injection Parameters:
-
Column Overload: This is a common cause of peak fronting. Reduce the amount of sample injected by either decreasing the injection volume or diluting the sample.
-
-
Sample Solvent:
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion. Whenever possible, the sample solvent should match the initial mobile phase conditions.
-
-
Column Condition:
-
Column Void: A void at the head of the column can cause peak fronting. This can be a result of column aging or improper packing. If a void is suspected, the column may need to be replaced.
-
Effect of Injection Volume on Peak Shape (Representative Data)
| Injection Volume (µL) | Analyte Concentration (ng/mL) | Peak Asymmetry Factor (Af) |
| 10 | 100 | 0.8 |
| 5 | 100 | 0.9 |
| 2 | 100 | 1.0 |
| 5 | 50 | 1.0 |
This table presents representative data based on general chromatographic principles.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS/MS Method for this compound
This protocol provides a starting point for the analysis of this compound using a standard C18 column.
1. Sample Preparation:
-
Plasma or serum samples are deproteinized by adding 3 volumes of cold methanol (B129727) containing the internal standard (this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
2. Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Detection (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transition: Monitor the transition specific for this compound (precursor ion -> product ion). The exact m/z values will depend on the specific deuteration pattern.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Protocol 2: HILIC Method for Improved Retention of Short and Medium-Chain Acylcarnitines
This protocol is an alternative for better retention and potentially improved peak shape of more polar acylcarnitines.
1. Sample Preparation:
-
Same as Protocol 1.
2. Chromatographic Conditions:
-
Column: HILIC (e.g., Amide or Silica phase), 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.
-
Gradient:
Time (min) % B 0.0 0 5.0 100 7.0 100 7.1 0 | 10.0 | 0 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Detection:
-
Same as Protocol 1.
Disclaimer: The information provided in this technical support center is for guidance purposes. Optimal chromatographic conditions may vary depending on the specific instrumentation, column, and sample matrix. Method validation is essential for ensuring the accuracy and reliability of results.
common pitfalls in acylcarnitine analysis with internal standards
Welcome to the technical support center for acylcarnitine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of internal standards in acylcarnitine analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard in acylcarnitine analysis?
A1: An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations during the analytical process.[1][2] In acylcarnitine analysis by mass spectrometry, the IS is crucial for ensuring accurate quantification by compensating for variability introduced during sample preparation (e.g., extraction, derivatization), injection, chromatography, and detection (e.g., ionization suppression or enhancement).[1][2][3] The ratio of the analyte signal to the internal standard signal is used to construct a calibration curve for accurate quantification.[1]
Q2: What are the ideal characteristics of an internal standard for acylcarnitine analysis?
A2: The ideal internal standard should be chemically and physically similar to the analyte. Key criteria for selecting an internal standard include:
-
Structural Similarity: Preferably a stable isotope-labeled version of the analyte (e.g., deuterium-labeled acylcarnitines).[1][4]
-
Chemical Stability: Must be stable throughout the entire analytical procedure.[1]
-
Distinct Mass-to-Charge Ratio (m/z): The m/z of the internal standard must be different enough from the analyte to be distinguished by the mass spectrometer.[1]
-
Absence in the Sample Matrix: The internal standard should not be naturally present in the biological samples being analyzed.[1]
-
Co-elution: In liquid chromatography-mass spectrometry (LC-MS/MS), the internal standard should co-elute with the analyte to experience similar matrix effects.[3]
Q3: What are matrix effects and how do they impact acylcarnitine analysis?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds in the sample matrix (e.g., salts, lipids, proteins in plasma or urine).[4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of acylcarnitines.[3] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects, as both the analyte and the internal standard will be affected similarly.[2][4]
Q4: Why is it critical to separate isomeric and isobaric acylcarnitines?
A4: Isomeric and isobaric acylcarnitines have the same mass-to-charge ratio and therefore cannot be distinguished by direct infusion tandem mass spectrometry (a common screening method).[6][7][8][9][10] This can lead to misdiagnosis, as different isomers can be markers for different metabolic disorders.[7][8][10] For example, butyrylcarnitine (B1668139) and isobutyrylcarnitine (B1203888) are isomers, and their elevated levels indicate different underlying conditions (short-chain acyl-CoA dehydrogenase deficiency vs. isobutyryl-CoA dehydrogenase deficiency).[8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is necessary to chromatographically separate these isomers before detection.[6][7][8][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Signal or High Variability in Internal Standard Response | Matrix Effects: Ion suppression or enhancement.[2][3] | - Use a stable isotope-labeled internal standard that co-elutes with the analyte. - Optimize sample preparation to remove interfering matrix components (e.g., solid-phase extraction). - Adjust chromatographic conditions to separate the analyte and IS from interfering compounds. |
| Internal Standard Degradation: The internal standard may not be stable under the storage or experimental conditions.[11] | - Verify the stability of the internal standard under your specific conditions (temperature, pH). - Prepare fresh internal standard solutions regularly. - Store standards at appropriate temperatures (e.g., -18°C or lower for acylcarnitines).[11] | |
| Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization.[2] | - Ensure precise and consistent addition of the internal standard to all samples. - Automate liquid handling steps if possible. - Validate the reproducibility of the sample preparation method. | |
| Inaccurate Quantification (Results are consistently too high or too low) | Inappropriate Internal Standard: The chosen internal standard does not behave similarly to the analyte.[1][12] | - Switch to a stable isotope-labeled internal standard for the analyte of interest. - If a structural analog is used, verify that it has a similar extraction recovery and ionization response to the analyte. |
| Isobaric Interference: An interfering compound has the same mass as the analyte or internal standard.[4][6] | - Use LC-MS/MS to separate the interfering compound from the analyte and internal standard. - If separation is not possible, a different precursor/product ion transition may be needed. | |
| Non-linearity of Response: The concentration of the analyte is outside the linear range of the assay.[1] | - Dilute samples with high analyte concentrations to fall within the calibrated range. - Re-evaluate the calibration curve and extend the dynamic range if necessary. | |
| False Positive or False Negative Results | Inability to Distinguish Isomers: Using a method that cannot separate clinically relevant acylcarnitine isomers.[6][7][8][10] | - Implement an LC-MS/MS method capable of resolving critical isomeric pairs. |
| Analyte Instability: Acylcarnitines can hydrolyze to free carnitine, especially with improper storage.[11][13] | - Analyze samples as fresh as possible. - If storing, use appropriate temperatures (e.g., -18°C for short-term, -80°C for long-term).[11] - Be cautious when interpreting results from samples stored for extended periods at room temperature.[11] | |
| Secondary Carnitine Deficiency: In some metabolic disorders, carnitine can become depleted, leading to low levels of all acylcarnitines and a potential false negative result.[14] | - Always measure free carnitine alongside the acylcarnitine profile. - Consider carnitine supplementation and re-testing if a deficiency is suspected.[14] |
Experimental Protocols
Sample Preparation for Acylcarnitine Analysis from Dried Blood Spots (DBS)
This protocol is a general guideline and may require optimization for specific applications.
-
Punching the DBS:
-
Punch a 3.5 mm disc from the dried blood spot into a 96-well microplate.
-
-
Extraction:
-
Solvent Transfer and Evaporation:
-
Transfer the methanol (B129727) extract to a new 96-well plate.
-
Dry the extract under a gentle stream of warm air or nitrogen.[16]
-
-
Derivatization (Butylation):
-
Add 60 µL of butanolic HCl to each dried sample.[16]
-
Seal the plate and incubate at a specified temperature and time (e.g., 65°C for 15-30 minutes) to form butyl esters.
-
Dry the derivatized sample under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a solvent suitable for LC-MS/MS analysis (e.g., a mixture of methanol and water).
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: A generalized workflow for acylcarnitine analysis from sample preparation to data processing.
Caption: A logical flow for troubleshooting inaccurate results in acylcarnitine analysis.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zivak.com [zivak.com]
L-Octanoylcarnitine-d3 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of L-Octanoylcarnitine-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterated form of L-Octanoylcarnitine, a medium-chain acylcarnitine. Its primary application is as an internal standard for the accurate quantification of its non-labeled counterpart, L-Octanoylcarnitine, in biological samples using mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] It is crucial in metabolic research, clinical diagnostics for inherited metabolic disorders, and drug development.
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity and stability of this compound. Recommendations vary slightly between suppliers, but the general guidelines are summarized below.
| Storage Condition | Solid Form | Stock Solutions |
| Long-term | -20°C, desiccated, protected from light | -80°C (up to 6 months) |
| Short-term | +2°C to +8°C, desiccated, protected from light | -20°C (up to 1 month) |
| Shipping | Room temperature (continental US) | N/A |
Data compiled from multiple sources.
One supplier suggests a stability of at least four years for the solid compound when stored at -20°C.[1] For stock solutions, it is advisable to aliquot to avoid repeated freeze-thaw cycles.[2]
Q3: What are the best practices for handling this compound?
This compound should be handled with care in a laboratory setting. It is important to:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.
-
Prevent contact with skin and eyes.
-
Keep the compound in a tightly sealed container to protect it from moisture, as it is hygroscopic.
Q4: In which solvents is this compound soluble?
This compound is soluble in a variety of common laboratory solvents.
| Solvent | Solubility | Notes |
| Water | 50 mg/mL (152.97 mM) | May require sonication to fully dissolve.[2] |
| Methanol (B129727) | Soluble | A common solvent for stock solutions. |
| DMSO | Soluble[1] | A common solvent for stock solutions. |
When preparing aqueous stock solutions, it is recommended to filter and sterilize the solution, for example, using a 0.22 µm filter, before use.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a 1 mM stock solution.
Materials:
-
This compound solid
-
Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound (molar mass ~326.87 g/mol ) accurately. For a 1 mM solution, this would be approximately 0.327 mg per 1 mL of solvent.
-
Transfer the weighed solid to a clean volumetric flask.
-
Add a small amount of methanol to dissolve the solid and vortex gently.
-
Once dissolved, bring the solution to the final volume with methanol.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into amber glass vials and store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Quantification of Octanoylcarnitine (B1202733) in Cell Lysates by LC-MS/MS
This protocol provides a workflow for the extraction and analysis of octanoylcarnitine from cultured cells, using this compound as an internal standard.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
This compound internal standard working solution (a known concentration, e.g., 1 µM in methanol)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a defined volume of ice-cold methanol containing the this compound internal standard to the culture plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS method (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble debris.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Monitor the appropriate mass transitions for both L-Octanoylcarnitine and this compound.
-
Quantify the amount of L-Octanoylcarnitine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape or Peak Splitting in HILIC Chromatography
-
Possible Cause: Mismatch between the injection solvent and the mobile phase. In Hydrophilic Interaction Liquid Chromatography (HILIC), water is a strong solvent. Injecting a sample in a solvent with a high water content into a mobile phase with high organic content can cause peak distortion.[3]
-
Solution:
-
Possible Cause: Column void or contamination. A void at the head of the column or contamination of the stationary phase can lead to peak splitting.[5]
-
Solution:
-
If you suspect a void, try repacking the column if possible, or replace the column.
-
To address contamination, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal MS parameters. The mass spectrometer settings, such as collision energy and declustering potential, may not be optimized for this compound.
-
Solution:
-
Perform a compound optimization (tuning) experiment by infusing a standard solution of this compound into the mass spectrometer to determine the optimal parameters for your specific instrument.[6]
-
-
Possible Cause: Matrix effects. Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[7]
-
Solution:
-
Improve sample cleanup to remove interfering matrix components. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Modify the chromatographic method to separate the analyte from the interfering compounds.
-
Since this compound is a stable isotope-labeled internal standard, it should co-elute with the analyte and experience similar matrix effects, thus correcting for them. However, if significant and variable matrix effects are observed, further optimization of the sample preparation and chromatography is warranted.
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: Instability of this compound in solution. Although generally stable, prolonged storage in certain conditions (e.g., non-optimal pH, exposure to light) could lead to degradation.
-
Solution:
-
Prepare fresh stock solutions regularly.
-
Store stock solutions in amber vials at the recommended low temperatures.
-
Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
Possible Cause: Inaccurate pipetting or dilution. Errors in the preparation of standards and addition of the internal standard are a common source of variability.
-
Solution:
-
Use calibrated pipettes and follow good laboratory practices for solution preparation.
-
Ensure the internal standard is added consistently to all samples, calibrators, and quality controls.
-
Visualizations
Caption: Experimental workflow for the quantification of octanoylcarnitine.
Caption: The Carnitine Shuttle mechanism for fatty acid transport.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. support.waters.com [support.waters.com]
- 4. How to Avoid Common Problems with HILIC Methods [restek.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Octanoylcarnitine-d3 Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of L-Octanoylcarnitine-d3 using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate, reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating ion suppression.
Issue: Low Signal Intensity or Complete Signal Loss for this compound
Possible Cause: Ion suppression is a primary suspect when observing a lower-than-expected signal for your analyte. This phenomenon occurs when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3]
Troubleshooting Steps:
-
Confirm Ion Suppression: The first step is to determine if ion suppression is indeed the cause of the low signal. A post-column infusion experiment is a widely used technique for this purpose.[4][5][6]
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before the sample is injected into the LC-MS system.[2][4] Consider the following techniques:
-
Refine Chromatographic Separation: Improving the separation of this compound from matrix interferences can significantly reduce ion suppression.[2][7]
-
Gradient Modification: Adjust the mobile phase gradient to better resolve the analyte from co-eluting compounds.
-
Column Chemistry: Employ a column with a different stationary phase to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate can enhance ionization efficiency and reduce the impact of non-volatile salts.[1][3]
-
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering compounds.[1][3] However, this also dilutes the analyte, so this method is best for samples where the this compound concentration is sufficiently high.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[6] In biological samples like plasma or serum, common causes of ion suppression include phospholipids (B1166683), salts, and proteins.[6]
Q2: How can I detect the presence of ion suppression in my assay?
A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[4][5][6] This involves infusing a solution of this compound at a constant rate directly into the mass spectrometer while injecting a blank matrix extract through the LC system. A dip in the baseline signal for this compound indicates the retention times at which matrix components are eluting and causing suppression.[6]
Q3: What are the most effective sample preparation techniques to minimize ion suppression for this compound?
Effective sample preparation is crucial for removing interfering matrix components.[2] The choice of technique depends on the sample matrix and the required level of cleanliness.
| Sample Preparation Technique | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Highly selective and effective at removing a wide range of interferences. Can significantly reduce ion suppression.[2][6] | Can be more time-consuming and requires method development to optimize the sorbent and solvents. |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences. Can be optimized by adjusting pH and solvent choice.[2][5] | May not be as effective for removing all matrix components and can be labor-intensive. |
| Protein Precipitation | Simple, fast, and inexpensive. | Generally provides the least clean extract, and significant ion suppression from phospholipids and other small molecules may remain.[5] |
Q4: Can changing my LC method help reduce ion suppression?
Yes, optimizing the chromatographic separation can effectively separate this compound from interfering matrix components.[2][7]
| Chromatographic Strategy | Description |
| Mobile Phase/Gradient Optimization | Modifying the organic solvent, aqueous phase pH, or the gradient slope can alter the retention times of both the analyte and interferences, leading to better separation. |
| Column Selection | Using a column with a different stationary phase (e.g., HILIC instead of reversed-phase) can provide different selectivity and may be beneficial for polar compounds like acylcarnitines.[8] |
| Flow Rate Reduction | Lowering the flow rate, particularly to the nano-flow range, can improve desolvation efficiency in the ESI source and reduce the impact of non-volatile matrix components.[1][3] |
| UPLC/UHPLC | Ultra-high-performance liquid chromatography provides higher resolution and sharper peaks, which can help separate the analyte from matrix interferences more effectively. |
Q5: Are there any mass spectrometer settings I can adjust to mitigate ion suppression?
While sample preparation and chromatography are the primary means to address ion suppression, some instrument parameters can have a minor influence. For instance, optimizing the electrospray ionization (ESI) source parameters, such as the capillary voltage, gas flow rates, and temperature, can help maximize the signal for this compound. However, these adjustments will not eliminate the root cause of ion suppression, which is the presence of interfering molecules.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time regions in the chromatogram where ion suppression occurs.
Materials:
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Syringe pump.
-
Tee-piece for mixing.
-
Blank matrix extract (prepared using your standard sample preparation protocol).
-
LC-MS/MS system.
Procedure:
-
Prepare a standard solution of this compound in the mobile phase at a concentration that provides a stable, mid-range signal.[6]
-
Infuse this solution directly into the mass spectrometer's ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.[6] The infusion line should be connected to the LC eluent stream via a tee-piece just before the ESI probe.
-
Equilibrate the LC system with the mobile phase.
-
Once a stable baseline signal for this compound is observed in the mass spectrometer, inject a blank matrix extract.[6]
-
Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.[6]
Protocol 2: Generic Solid-Phase Extraction (SPE) for Acylcarnitines from Plasma
Objective: To remove proteins, phospholipids, and other interfering components from plasma samples prior to LC-MS analysis.
Materials:
-
Mixed-mode or polymeric SPE cartridges.
-
Plasma sample.
-
Internal standard solution (containing this compound).
-
Acetonitrile.
-
Water.
-
Formic acid or acetic acid.
-
SPE vacuum manifold.
-
Nitrogen evaporator.
Procedure:
-
Pre-treatment: Add an aliquot of the internal standard solution to the plasma sample. Acidify the sample with a small amount of formic or acetic acid.
-
Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.[6]
-
Washing: Wash the cartridge with an acidic aqueous solution to remove salts, followed by a non-polar solvent like hexane (B92381) or methyl-tert-butyl ether to remove lipids. A final wash with a weak organic solvent (e.g., low percentage of methanol in water) can remove other interferences while retaining the acylcarnitines.[6]
-
Elution: Elute the acylcarnitines from the cartridge using an appropriate solvent, often a mixture of an organic solvent (e.g., methanol or acetonitrile) with a small amount of a base like ammonium hydroxide to neutralize the charge on the analyte.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection into the LC-MS system.[6]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. bevital.no [bevital.no]
method refinement for trace level detection of acylcarnitines
Welcome to the technical support center for the method refinement for trace level detection of acylcarnitines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the trace level detection of acylcarnitines using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q1: I am observing poor signal intensity and high background noise in my acylcarnitine analysis. What are the potential causes and solutions?
A1: Poor signal intensity and high background noise are common issues that can often be attributed to several factors:
-
Matrix Effects: Components in the biological sample (e.g., salts, proteins, phospholipids) can co-elute with your analytes and interfere with ionization, a phenomenon known as ion suppression or enhancement.[1][2][3]
-
Troubleshooting:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup procedure. Protein precipitation is a common first step, but for complex matrices, consider solid-phase extraction (SPE) to remove interfering substances.[4]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate acylcarnitines from the bulk of the matrix components. Using a longer gradient or a different column chemistry, such as hydrophilic interaction liquid chromatography (HILIC), can be effective.[2]
-
Internal Standards: Utilize stable isotope-labeled internal standards (SIL-IS) for each analyte of interest. These co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[1][2] Deuterium-labeled standards such as ²H₉-carnitine, ²H₃-hexanoylcarnitine, and ²H₃-stearoylcarnitine are commonly used.[1][2]
-
-
-
Analyte Instability: Acylcarnitines can be prone to degradation, especially during sample storage and preparation.[5][6][7]
-
Troubleshooting:
-
Storage Conditions: Store samples at -80°C for long-term stability. For short-term storage, -20°C is acceptable for at least 330 days.[7] Avoid repeated freeze-thaw cycles. Dried blood spots (DBS) are susceptible to degradation at room temperature, with short-chain acylcarnitines degrading faster than long-chain ones.[5][7][8]
-
pH Control: Maintain a stable and appropriate pH during extraction to prevent hydrolysis.
-
-
-
Suboptimal Mass Spectrometry Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity.
-
Troubleshooting:
-
Source Parameters: Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and temperature.[9]
-
Collision Energy: Optimize collision energies for each acylcarnitine precursor-product ion transition in multiple reaction monitoring (MRM) mode to ensure efficient fragmentation.[9][10]
-
-
Q2: I'm having trouble distinguishing between isomeric acylcarnitines. How can I improve their separation?
A2: Distinguishing between isomeric acylcarnitines is a significant challenge as they have the same mass-to-charge ratio (m/z).[11][12]
-
Chromatographic Resolution: The most effective way to separate isomers is through optimized chromatography.
-
UHPLC/HPLC: Employing ultra-high-performance liquid chromatography (UHPLC) with a suitable column can provide the necessary resolution.[10][12]
-
Column Choice: Reversed-phase columns (e.g., C18) are commonly used.[10][13] Gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with additives like formic acid is a typical setup.[10]
-
Two-Dimensional Chromatography: For very complex samples, a two-dimensional LC approach can be beneficial.[12]
-
-
Derivatization: While not always necessary with modern LC-MS/MS systems, derivatization can sometimes aid in the separation of certain isomers. Butylation is a common derivatization technique for acylcarnitines.[11]
Q3: My quantitative results are not reproducible. What should I check?
A3: Lack of reproducibility can stem from various sources throughout the analytical workflow.
-
Sample Preparation Inconsistency:
-
Pipetting Errors: Ensure pipettes are properly calibrated.
-
Incomplete Extraction: Vortex and sonicate samples sufficiently during extraction to ensure complete recovery of acylcarnitines.[9]
-
Evaporation and Reconstitution: Be consistent with the drying and reconstitution steps to avoid variability in final sample concentration.
-
-
Internal Standard Usage:
-
Appropriate Internal Standards: Use a stable isotope-labeled internal standard for each analyte if possible. If not, use one that is structurally very similar.
-
Consistent Addition: Add the internal standard solution to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[14]
-
-
Instrument Performance:
-
System Suitability: Run a system suitability test before each batch of samples to ensure the LC-MS/MS system is performing optimally.
-
Calibration Curve: Ensure your calibration curve is linear and covers the expected concentration range of your samples. A multi-point calibration curve is crucial for accurate quantification.[12]
-
Data Presentation
Table 1: Common Acylcarnitine Adducts and Fragments in Mass Spectrometry
| Acylcarnitine Species | Precursor Ion (m/z) | Common Product Ion (m/z) | Neutral Loss |
| Free Carnitine (C0) | 162.1 | 85.0 | 77.1 |
| Acetylcarnitine (C2) | 204.1 | 85.0 | 119.1 |
| Propionylcarnitine (C3) | 218.1 | 85.0 | 133.1 |
| Butyrylcarnitine (C4) | 232.2 | 85.0 | 147.2 |
| Isovalerylcarnitine (C5) | 246.2 | 85.0 | 161.2 |
| Octanoylcarnitine (C8) | 288.2 | 85.0 | 203.2 |
| Palmitoylcarnitine (C16) | 400.4 | 85.0 | 315.4 |
| Stearoylcarnitine (C18) | 428.4 | 85.0 | 343.4 |
Fragmentation of all acylcarnitines typically yields a characteristic product ion at m/z 85.[10]
Table 2: Example Liquid Chromatography Gradient for Acylcarnitine Analysis
| Time (min) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 20 | 80 |
| 12.0 | 5 | 95 |
| 14.0 | 5 | 95 |
| 14.1 | 95 | 5 |
| 17.0 | 95 | 5 |
This is an exemplary gradient and should be optimized for your specific application and column.
Experimental Protocols
Detailed Methodology for Acylcarnitine Extraction from Plasma
This protocol is a generalized procedure based on common practices in the field.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex samples for 10 seconds.
-
-
Internal Standard Addition:
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing a mixture of stable isotope-labeled acylcarnitines).
-
-
Protein Precipitation and Extraction:
-
Add 200 µL of cold (-20°C) acetonitrile (or methanol) to each tube.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
-
Evaporation:
-
Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for acylcarnitine analysis.
Caption: Carnitine shuttle pathway.
References
- 1. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nva.sikt.no [nva.sikt.no]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
dealing with isobaric interference in L-Octanoylcarnitine analysis
Technical Support Center: L-Octanoylcarnitine (C8) Analysis
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with L-Octanoylcarnitine (C8) analysis. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you address challenges related to isobaric interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of L-Octanoylcarnitine (C8) analysis?
A1: Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z). In the analysis of L-Octanoylcarnitine (C8), other molecules with the same mass can be present in the sample. These interfering compounds are not separated by mass spectrometry (MS) alone and can co-elute during liquid chromatography (LC), leading to an overestimation of the C8 concentration.[1][2] This is a significant issue in methods like direct infusion tandem mass spectrometry (MS/MS), which is often used for high-throughput screening, as it can produce false-positive results.[1][3]
Q2: What are the most common isobaric interferents for L-Octanoylcarnitine (C8)?
A2: The most common interferents are isomers of C8, which have the same chemical formula and mass but different structural arrangements. These include various branched-chain C8 acylcarnitines.[3] While not a direct isobar of native C8, glutarylcarnitine (B602354) (C5DC) can also pose a challenge in certain analytical methods, particularly in newborn screening where butylation is used for derivatization, as its derivatives can interfere with other acylcarnitine species.[4][5]
Key Isobaric Interferents for L-Octanoylcarnitine (C8)
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | Common Precursor Ion (m/z) [M+H]⁺ | Notes |
|---|---|---|---|---|
| L-Octanoylcarnitine (C8) | C₁₅H₂₉NO₄ | 287.2097 | 288.2 | The primary analyte; a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[6][7] |
| 2-Methylheptanoylcarnitine | C₁₅H₂₉NO₄ | 287.2097 | 288.2 | Isomer of C8. Requires chromatographic separation.[3] |
| 2-Ethylhexanoylcarnitine | C₁₅H₂₉NO₄ | 287.2097 | 288.2 | Isomer of C8. Requires chromatographic separation.[3] |
| Valproylcarnitine | C₁₅H₂₉NO₄ | 287.2097 | 288.2 | Isomer of C8, derived from the anticonvulsant drug valproic acid. |
| Decenoylcarnitine (C10:1) | C₁₇H₃₁NO₄ | 313.2253 | 314.2 | Not an isobar, but can be present in profiles and requires clear separation. |
| Glutarylcarnitine (C5DC) | C₁₂H₂₁NO₆ | 275.1369 | 276.1 | Not a direct isobar of C8, but its dibutylated derivative (m/z 388) can interfere with other derivatized acylcarnitines like 3-hydroxydecanoylcarnitine (C10-OH) in multiplexed assays.[4] |
Q3: My C8 concentration is unexpectedly high. How do I determine if this is a false positive due to interference?
A3: An unexpectedly high C8 level, especially if the clinical context does not support a diagnosis of MCADD, warrants an investigation into isobaric interference.[3]
-
Review Chromatography: Examine the peak shape of C8. The presence of shoulders, split peaks, or an unusually broad peak may indicate the co-elution of an interfering compound.
-
Use a Validated LC-MS/MS Method: Direct infusion analysis is not sufficient to distinguish isomers. A robust liquid chromatography method is essential to separate C8 from its isomers before MS detection.[1][8]
-
Confirm with Specific Ion Ratios: While the precursor to m/z 85 transition is commonly used for acylcarnitines, it is not specific.[9] Monitor multiple, specific MRM transitions if possible and check if their ratios are consistent with a pure C8 standard.
-
Analyze with Authentic Standards: Spike your sample with a stable isotope-labeled internal standard for C8 (e.g., C8-d3). Also, run authentic standards of suspected interferents (if available) to confirm their retention times relative to C8.
Below is a workflow to troubleshoot a high C8 signal.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correcting false positive medium-chain acyl-CoA dehydrogenase deficiency results from newborn screening; synthesis, purification, and standardization of branched-chain C8 acylcarnitines for use in their selective and accurate absolute quantitation by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Octanoylcarnitine | C15H29NO4 | CID 11953814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in L-Octanoylcarnitine-d3 Experiments
Welcome to the technical support center for L-Octanoylcarnitine-d3. This resource is designed for researchers, scientists, and drug development professionals to help ensure the reproducibility and accuracy of your experiments utilizing this compound as an internal standard. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a stable isotope-labeled version of L-Octanoylcarnitine. Its primary use is as an internal standard (IS) for the accurate quantification of endogenous L-Octanoylcarnitine in biological samples using mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] This is particularly important in metabolomics studies and for the diagnosis and monitoring of inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2][3]
Q2: How should I store and handle this compound?
A2: Proper storage is critical to maintain the integrity of your internal standard. For long-term storage, it is recommended to keep this compound as a solid at -20°C.[1] Some suppliers suggest storage at +2°C to +8°C in a desiccated environment, protected from light.[4] Once reconstituted in a solvent, stock solutions should be stored at -20°C or -80°C. Prepared solutions in dried blood spots have been shown to be stable for at least 330 days when stored at -18°C.[5][6] However, prolonged storage at room temperature can lead to hydrolysis.[5][7] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q3: How do I interpret the Certificate of Analysis (CoA) for my this compound?
A3: The Certificate of Analysis (CoA) provides crucial information about the quality and purity of your internal standard. Key parameters to check include:
-
Chemical Purity: This indicates the percentage of the material that is this compound, typically determined by methods like HPLC. A high chemical purity (e.g., >98%) is desirable.
-
Isotopic Purity/Enrichment: This specifies the percentage of the molecule that contains the deuterium (B1214612) labels (e.g., ≥99% deuterated forms).[1] This is critical for minimizing crosstalk with the unlabeled analyte.
-
Identity Confirmation: The CoA should provide data confirming the structure of the compound, often through methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
For a detailed guide on reading a CoA, you can refer to general resources on interpreting chemical certificates of analysis.[8]
Q4: Can I use this compound to quantify other acylcarnitines?
A4: It is not recommended. For the most accurate quantification using the stable isotope dilution method, the internal standard should be the isotopically labeled analog of the specific analyte you are measuring. While this compound will behave similarly to other medium-chain acylcarnitines during sample extraction, its chromatographic retention time and ionization efficiency in the mass spectrometer will not perfectly match those of other acylcarnitines (e.g., hexanoylcarnitine (B1232462) or decanoylcarnitine). This can lead to inaccurate quantification. It is best practice to use a specific stable isotope-labeled internal standard for each analyte being quantified.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of acylcarnitines using this compound as an internal standard.
Issue 1: Low or Inconsistent Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | Ensure complete protein precipitation by using a sufficient volume of ice-cold solvent (e.g., methanol (B129727) or acetonitrile) and vortexing thoroughly. Centrifuge at a high speed (e.g., >10,000 x g) at 4°C to ensure a compact pellet. |
| Suboptimal Extraction Solvent | The choice of extraction solvent can impact recovery. Methanol is commonly used for dried blood spots, while acetonitrile (B52724) is often used for plasma.[9] Acidifying the extraction solvent with a small amount of formic acid (e.g., 0.3%) can improve the recovery of acylcarnitines.[9][10] |
| Analyte Degradation | Acylcarnitines can be susceptible to hydrolysis, especially at room temperature over extended periods.[5][7] Process samples promptly and keep them on ice or at 4°C during preparation. For long-term storage of biological samples, freezing at -80°C is recommended. |
| Loss During Solvent Evaporation | If your protocol involves a solvent evaporation step, ensure it is not too aggressive (e.g., excessive heat or vacuum), which could lead to the loss of more volatile short-chain acylcarnitines. A gentle stream of nitrogen is preferred. |
Issue 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Internal Standard Spiking | Ensure the internal standard working solution is well-mixed before each use. Use a calibrated pipette to add a consistent volume of the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process. |
| Matrix Effects | The biological matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to variability. Ensure the chromatographic method separates the analytes from the bulk of the matrix components. The use of a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the endogenous analyte. |
| Sample Quality Issues (e.g., Hemolysis) | Hemolysis can alter the concentrations of some metabolites, including certain acylcarnitines.[11][12][13] It is recommended to use non-hemolyzed plasma or serum for analysis.[14] If using whole blood, be aware that carnitine and acylcarnitines can be associated with red blood cells.[15] |
| Inconsistent Derivatization | If using a derivatization step (e.g., butylation), ensure that the reaction conditions (temperature, time, reagent concentration) are consistent across all samples. Incomplete or variable derivatization will lead to poor precision. |
Issue 3: Poor Peak Shape or Low Signal Intensity in LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | Ensure the mobile phase composition and gradient are optimized for acylcarnitine analysis. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase can improve peak shape and retention of these polar compounds on reverse-phase columns.[16] |
| Contamination of the LC-MS System | High background noise or poor signal can result from a contaminated system. Flush the LC system and clean the mass spectrometer's ion source regularly. |
| Derivatization Issues | Derivatization to butyl esters or with 3-nitrophenylhydrazine (B1228671) (3-NPH) can significantly increase signal intensity.[17][18][19] If you are not getting adequate sensitivity, consider incorporating a derivatization step into your protocol. However, be aware that derivatization can also introduce variability if not carefully controlled.[20] |
| Incorrect MS Parameters | Optimize the mass spectrometer parameters, including ion spray voltage, temperature, and collision energy for the specific precursor-to-product ion transition of L-Octanoylcarnitine and its d3-labeled internal standard. The most common product ion for acylcarnitines is at m/z 85.[17] |
Experimental Protocols
Protocol 1: Quantification of L-Octanoylcarnitine in Human Plasma by LC-MS/MS
This protocol provides a general workflow. Specific parameters should be optimized for your instrument and laboratory conditions.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Human Plasma (collected in heparin or EDTA tubes)[21]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid
-
n-Butanol
-
Acetyl Chloride
-
Water (LC-MS grade)
2. Preparation of Internal Standard Working Solution
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution with 50% acetonitrile/water to a working concentration (e.g., 250 ng/mL). The optimal concentration should be determined based on the expected endogenous levels of L-Octanoylcarnitine in your samples.
3. Sample Preparation (Protein Precipitation and Derivatization)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile containing 0.3% formic acid to precipitate proteins.[9]
-
Vortex for 30 seconds and incubate at 4°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
For derivatization to butyl esters (optional, but improves sensitivity), add 100 µL of 3N HCl in n-butanol.[21]
-
Incubate at 65°C for 15 minutes.[21]
-
Evaporate to dryness again under nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex and transfer to an autosampler vial.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at high aqueous content and ramp up to high organic content to elute the acylcarnitines. An example gradient is:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
L-Octanoylcarnitine: Precursor ion (Q1) m/z 288.2 -> Product ion (Q3) m/z 85.1
-
This compound: Precursor ion (Q1) m/z 291.2 -> Product ion (Q3) m/z 85.1
-
5. Data Analysis
-
Create a calibration curve using a series of standards with known concentrations of unlabeled L-Octanoylcarnitine and a fixed concentration of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.
-
Quantify the concentration of L-Octanoylcarnitine in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: Comparison of Sample Preparation Methods
| Parameter | Method 1: Acetonitrile Precipitation (Plasma) | Method 2: Methanol Extraction (Dried Blood Spot) | Method 3: Online SPE (Plasma) |
| Typical Recovery | Improved by acidification with formic acid.[9] Generally good for a simple and fast method. | Widely used for newborn screening. Recovery can be variable depending on spot quality. | High recovery, typically between 98% and 105%.[16][22] |
| Precision (CV%) | Within-day CVs <10%; between-day CVs 4.4% to 14.2% reported for a similar method.[23] | Can be affected by hematocrit and spot inhomogeneity.[24] | Day-to-day variation reported as less than 18%.[16] |
| Throughput | High | High, amenable to automation. | High, with rapid analysis times (e.g., 8 minutes).[16] |
| Pros | Simple, fast, requires small sample volume. | Minimal sample volume, easy sample collection and transport. | Automated, high recovery, reduces matrix effects. |
| Cons | Potential for lower recovery compared to more extensive methods. | Susceptible to variability from blood spot quality.[24] | Requires specialized equipment. |
Visualizations
Experimental Workflow for Acylcarnitine Analysis
Caption: Workflow for L-Octanoylcarnitine quantification.
Carnitine Shuttle and Fatty Acid β-Oxidation Pathway
Caption: Transport of fatty acids into the mitochondria.
References
- 1. caymanchem.com [caymanchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliancechemical.com [alliancechemical.com]
- 9. Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of haemolysis on the metabolomic profile of umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carnitine Metabolism Associated with Red Blood Cell Hemolysis - Transfusion News [transfusionnews.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. redalyc.org [redalyc.org]
- 16. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acylcarnitine profiling by low-resolution LC-MS. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Acylcarnitine Quantification: A Comparative Guide to LC-MS/MS Method Validation Using L-Octanoylcarnitine-d3
For researchers, scientists, and drug development professionals, the accurate quantification of acylcarnitines is paramount for understanding metabolic pathways and identifying potential biomarkers for various diseases. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods validated using L-Octanoylcarnitine-d3 as an internal standard, offering insights into its performance and presenting supporting experimental data.
Acylcarnitines, esters of carnitine and fatty acids, are crucial intermediates in fatty acid and amino acid metabolism. Their analysis in biological matrices like plasma and urine is essential for diagnosing inherited metabolic disorders and is increasingly recognized for its relevance in complex diseases such as the metabolic syndrome.[1][2][3] LC-MS/MS has emerged as the gold standard for acylcarnitine analysis due to its high sensitivity and specificity.[1][2][4] The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantification, compensating for variations in sample preparation and instrument response.[4][5][6]
Performance Comparison of LC-MS/MS Methods
The validation of an LC-MS/MS method is critical to ensure reliable and reproducible results. Key performance parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the performance of various LC-MS/MS methods that utilize this compound for the analysis of a range of acylcarnitines.
| Analyte | Matrix | Linearity (r²) | Accuracy (% Bias) | Precision (% CV) | Reference |
| Octanoyl-L-carnitine (C8) | Urine | 0.988 - 0.999 | 3.25 - 8.20 | 0.89 - 9.75 | [7] |
| Acetylcarnitine | Plasma | ≥ 0.9890 | 8.5 (at LLOQ) | 8.1 (at LLOQ) | [4] |
| Palmitoylcarnitine | Plasma | ≥ 0.9890 | Not specified | Not specified | [4] |
| Various Acylcarnitines (C2-C18) | Plasma, Liver | > 0.99 | Not specified | Not specified | [1] |
Table 1: Summary of Linearity and Accuracy Data. This table highlights the excellent linearity and accuracy achieved in different studies using this compound as an internal standard across various matrices.
| Analyte | Concentration Range | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| Propionyl-L-carnitine (C3) | 7.5–100 ng/mL | Not specified | < 15% | [7] |
| Butyryl-L-carnitine (C4) | 3–40 ng/mL | Not specified | < 15% | [7] |
| Octanoyl-L-carnitine (C8) | 1.5–20 ng/mL | Not specified | < 15% | [7] |
| Decanoyl-L-carnitine (C10) | 2–20 ng/mL | Not specified | < 15% | [7] |
Table 2: Summary of Precision Data. This table showcases the high precision of the methods, with inter-day coefficients of variation well within acceptable limits for bioanalytical assays.
Experimental Protocols: A Closer Look
The successful implementation of an LC-MS/MS method for acylcarnitine analysis relies on a well-defined experimental protocol. Below are key aspects of the methodologies employed in the cited studies.
Sample Preparation
A critical step in the analytical workflow is the efficient extraction of acylcarnitines from the biological matrix and removal of interfering substances. Common approaches include:
-
Protein Precipitation: This is a straightforward and widely used technique where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample (e.g., plasma, urine) to precipitate proteins.[4][8][9] The supernatant containing the analytes is then collected for analysis.
-
Derivatization: To improve chromatographic separation and detection sensitivity, acylcarnitines are sometimes derivatized to their butyl esters.[2][6] This involves incubation with n-butanol containing acetyl chloride.[2] However, some methods are designed to quantify underivatized acylcarnitines to simplify the workflow.[10]
Chromatographic Separation
Liquid chromatography separates the different acylcarnitines before they enter the mass spectrometer. Key parameters include:
-
Column: Reversed-phase columns, such as C18, are frequently used for the separation of acylcarnitines.[1][2]
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, often containing additives like formic acid and ammonium (B1175870) acetate, is typically employed to achieve optimal separation of a wide range of acylcarnitines with varying chain lengths and polarities.[1][2]
Mass Spectrometric Detection
Tandem mass spectrometry provides the high selectivity and sensitivity required for accurate quantification.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing acylcarnitines.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and its corresponding product ion after fragmentation in the collision cell.[4] For L-Octanoylcarnitine, the transition m/z 291 → 229 is commonly monitored.[4]
Visualizing the Workflow and Principles
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General workflow of an LC-MS/MS method for acylcarnitine analysis.
Caption: Principle of stable isotope dilution using this compound.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods for acylcarnitine quantification provides a robust and reliable approach for researchers in various scientific disciplines. The presented data from multiple studies consistently demonstrates excellent linearity, accuracy, and precision, underscoring the suitability of this internal standard for demanding bioanalytical applications. While direct comparative studies with other internal standards are not extensively documented in the reviewed literature, the widespread and successful application of this compound in validated methods speaks to its efficacy. The detailed experimental protocols and the principles illustrated in this guide offer a solid foundation for laboratories looking to establish or refine their acylcarnitine analysis workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 4. bevital.no [bevital.no]
- 5. lumiprobe.com [lumiprobe.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. waters.com [waters.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. jasem.com.tr [jasem.com.tr]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Head-to-Head Comparison: L-Octanoylcarnitine-d3 vs. C13-Labeled Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. This guide provides an objective comparison of L-Octanoylcarnitine-d3 and Carbon-13 (¹³C)-labeled L-Octanoylcarnitine standards, supported by established principles in isotope dilution mass spectrometry.
In the realm of metabolomics and pharmacokinetic studies, stable isotope-labeled internal standards are indispensable for correcting sample-to-sample variability, matrix effects, and instrument drift. L-Octanoylcarnitine, a key intermediate in fatty acid metabolism, is a frequently measured analyte for which accurate quantification is crucial. While both deuterated (d3) and ¹³C-labeled versions of L-Octanoylcarnitine serve as internal standards, their inherent physicochemical properties can lead to significant differences in analytical performance.
Data Presentation: A Comparative Overview
| Performance Parameter | This compound (Deuterated) | ¹³C-Labeled L-Octanoylcarnitine | Rationale & Implications |
| Isotopic Stability | High, but with a potential for back-exchange in certain conditions. | Very High. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[2] | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.[2] |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the native analyte.[1] | Excellent. The physicochemical properties are virtually identical to the native analyte, resulting in perfect co-elution.[1][3] | Superior co-elution of ¹³C-standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy.[1] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | For complex biological matrices where significant matrix effects are expected, ¹³C-labeled standards are the superior choice.[1] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching. | Demonstrates improved accuracy and precision. The closer physicochemical properties result in more reliable and reproducible quantification.[1] | Use of ¹³C-IS in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[1] |
| Cost & Availability | Generally less expensive and more widely available.[4] | Typically more costly due to more complex synthesis.[4] | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of L-Octanoylcarnitine in plasma using a stable isotope-labeled internal standard and LC-MS/MS. This protocol is a composite based on several published methods for acylcarnitine analysis.[5][6][7]
1. Sample Preparation
-
To 100 µL of plasma, add 5 µL of the internal standard working solution (either this compound or ¹³C-labeled L-Octanoylcarnitine).
-
Vortex for 10 seconds.
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex for 10 seconds and then centrifuge for 10 minutes at 4000 rpm.
-
Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Cap the vial and inject for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: A suitable gradient to separate L-Octanoylcarnitine from other plasma components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
L-Octanoylcarnitine: Monitor the precursor to product ion transition (e.g., m/z 288.2 -> 85.1).
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 291.2 -> 85.1).
-
¹³C-Labeled L-Octanoylcarnitine: Monitor the corresponding mass-shifted precursor to product ion transition (dependent on the number and position of ¹³C labels).
-
-
Quantification: The concentration of L-Octanoylcarnitine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[8]
Mandatory Visualization
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Caption: The role of Octanoylcarnitine in fatty acid metabolism.
Conclusion
While this compound is a widely used and often more cost-effective internal standard for the quantification of L-Octanoylcarnitine, the scientific literature strongly suggests that ¹³C-labeled standards offer superior analytical performance.[1][3] The key advantages of ¹³C-labeled L-Octanoylcarnitine are its identical chromatographic behavior to the native analyte and its high isotopic stability. These characteristics lead to more accurate and precise quantification, particularly in complex biological matrices where matrix effects can be a significant source of error.
For researchers and drug development professionals where the utmost data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific decision that can lead to more reliable and defensible results. When using deuterated standards, it is crucial to be aware of the potential for chromatographic shifts and to thoroughly validate the method to ensure that these effects do not compromise the accuracy of the final data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 8. familiasga.com [familiasga.com]
L-Octanoylcarnitine-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of a suitable internal standard is paramount. This guide provides an objective comparison of the performance of L-Octanoylcarnitine-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) applications, supported by experimental data and detailed methodologies.
Internal standards (IS) are crucial in analytical chemistry, particularly in the quantification of analytes in complex biological matrices such as plasma and urine. They are added at a known concentration to samples, calibrators, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis. The ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring that it is equally affected by these variations. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for quantitative LC-MS/MS assays due to their chemical and physical similarity to the endogenous analyte.
Performance Comparison: this compound in Bioanalytical Methods
This compound is a deuterated analog of L-Octanoylcarnitine, a key intermediate in mitochondrial fatty acid metabolism. Its use as an internal standard is well-established in validated bioanalytical methods for the quantification of a panel of acylcarnitines. These methods are essential for the diagnosis and monitoring of inherited metabolic disorders and for studying the role of fatty acid oxidation in various physiological and pathological states.
The accuracy and precision of an analytical method are key validation parameters that demonstrate its reliability. Accuracy, often expressed as percent bias or relative error (%RE), measures the closeness of the mean test results to the true concentration. Precision, typically reported as the coefficient of variation (%CV) or relative standard deviation (%RSD), assesses the degree of scatter among a series of measurements.
Quantitative Performance Data
The following table summarizes the accuracy and precision data from a validated bioanalytical method for the quantification of octanoyl-L-carnitine in urine using this compound as the internal standard.[1] This method demonstrates excellent performance, with accuracy and precision values well within the acceptable limits set by regulatory guidelines.
| Analyte | Concentration Range (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Octanoyl-L-carnitine | 1.5–20 | 0.89 - 9.75 | 3.25 - 8.20 |
Table 1: Summary of inter-day precision and accuracy for the quantification of octanoyl-L-carnitine using this compound as an internal standard. The data represents the range of %CV and %Bias observed across the entire validation run.[1]
While direct head-to-head comparative studies with other internal standards are not extensively published, the performance data for this compound consistently meets the stringent requirements for bioanalytical method validation. The use of a stable isotope-labeled internal standard for each analyte in a panel is a widely accepted best practice that ensures the highest data quality.[2][3]
Experimental Protocols
The successful implementation of this compound as an internal standard relies on a well-defined and validated experimental protocol. Below are detailed methodologies for a typical bioanalytical workflow.
Sample Preparation (Urine)
-
Thaw frozen urine samples at 4°C.
-
Centrifuge a 30 µL aliquot of urine at 10,300 x g for 10 minutes.
-
Transfer 20 µL of the supernatant to a clean tube.
-
Add 65 µL of water and 5 µL of acetonitrile.
-
Add 10 µL of the internal standard mixture containing this compound at a concentration of 125 ng/mL.[1]
-
Vortex the sample for 10 seconds.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: ACQUITY UPLC Binary Solvent Manager
-
Column: ACQUITY UPLC HSS T3 1.8 µm, 2.1 mm x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Gradient: A linear gradient is typically used to separate the acylcarnitines.
-
MS System: Xevo TQ-S Tandem Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 2.75 kV
-
Collision Energy: Optimized for each analyte (typically 14–26 eV for octanoylcarnitine)[1]
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
References
- 1. waters.com [waters.com]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Acylcarnitine Quantification
An Objective Comparison of Methodologies and Performance in Acylcarnitine Analysis
This guide provides researchers, scientists, and drug development professionals with a comparative overview of common methods for acylcarnitine quantification. In metabolic research and newborn screening, accurate and reproducible measurement of acylcarnitines is critical for the diagnosis and monitoring of inherited metabolic disorders. However, significant variability can exist between laboratories depending on the analytical methods employed.
This document outlines the prevalent methodologies, presents supporting data from inter-laboratory proficiency testing, and provides detailed experimental protocols to aid laboratories in their method evaluation and harmonization efforts.
Inter-Laboratory Performance Data
The primary goal of inter-laboratory comparison is to assess the accuracy and precision of analytical methods across different testing sites. Proficiency Testing (PT) programs, such as the Newborn Screening Quality Assurance Program (NSQAP) run by the U.S. Centers for Disease Control and Prevention (CDC), are essential for this purpose.[1][2] These programs distribute standardized dried blood spot (DBS) samples to participating laboratories to evaluate and harmonize their results.[3]
The following table summarizes results from a 2019 CDC NSQAP proficiency test, showcasing the reported concentration ranges for several key acylcarnitines among U.S. public health newborn screening laboratories. This data highlights the existing variability and the importance of standardization.
| Analyte | Abbreviation | CDC Expected Value (µM) | Mean Reported Value (µM) | Reported Range (Min - Max µM) | No. of Labs |
| Acetylcarnitine | C2 | 17.15 | 15.42 | 11.1 - 19.58 | 8 |
| Butyrylcarnitine | C4 | 3.04 | 2.55 | 2.21 - 4.09 | 25 |
| Tiglylcarnitine | C5:1 | 0.76 | 0.62 | 0.34 - 0.8 | 24 |
| Hexanoylcarnitine | C6 | 2.71 | 2.28 | 1.99 - 2.73 | 27 |
| Myristoylcarnitine | C14 | 1.59 | 1.42 | 1.17 - 2.08 | 26 |
Data adapted from Harmon et al., "Harmonizing Newborn Screening Laboratory Proficiency Test Results Using the CDC NSQAP Reference Materials", 2020.[3]
Studies have shown that implementing common analytical protocols and calibration materials can significantly reduce inter-laboratory variation, with the mean relative standard deviation (%RSD) dropping from over 16% to approximately 7%.[4]
Comparison of Key Analytical Methods
The analysis of acylcarnitines by tandem mass spectrometry (MS/MS) is the standard in the field.[1] Two primary sample preparation approaches are widely used: a traditional method involving chemical derivatization and a more direct "free acid" or non-derivatized method.
-
Derivatization Method (Butyl Esterification): This classic approach involves converting the acylcarnitines into their butyl ester derivatives before analysis.[1] This chemical modification often improves ionization efficiency and can help differentiate certain isobaric compounds (molecules with the same mass).[5]
-
Non-Derivatization Method (Free Acid): Advances in mass spectrometer sensitivity have enabled the direct analysis of acylcarnitines in their native "free acid" form.[2][6] This approach simplifies the workflow, reduces sample preparation time, and avoids the use of potentially corrosive reagents.[6]
For the majority of analytes, quantitative differences between the two methods are minor, typically less than 15%.[1][2][6] However, for certain dicarboxylic acylcarnitines, the mass spectrometric response can be less intense in the underivatized method.[1][2] The choice of method should be based on a laboratory's specific needs for throughput, sensitivity, and the range of analytes being measured.
Experimental Protocols
The following sections provide detailed, representative protocols for both the derivatized and non-derivatized analysis of acylcarnitines from dried blood spots (DBS), a common sample matrix for newborn screening.[7]
Protocol 1: Derivatization Method (Butyl Esterification)
This method is based on the widely used procedure that involves extraction followed by conversion of analytes to their butyl esters.
-
Sample Punching: A 3.2 mm (⅛ inch) disk is punched from a dried blood spot into a 96-well microplate.
-
Extraction: To each well, add 100-200 µL of a methanol-based extraction solution containing stable isotope-labeled internal standards for each target acylcarnitine.
-
Incubation & Elution: Seal the plate and incubate with shaking for approximately 20-30 minutes at room temperature to elute the analytes from the filter paper.
-
Drying: After incubation, transfer the methanol (B129727) extract to a new 96-well plate and evaporate the solvent completely under a stream of nitrogen gas, typically at 40-60°C.
-
Derivatization: Reconstitute the dried extract in 50-100 µL of a 3N HCl in n-butanol solution. Seal the plate and incubate at 65°C for 20-30 minutes to form the butyl esters.[6]
-
Final Evaporation: Dry the sample again under nitrogen gas.
-
Reconstitution: Reconstitute the final dried residue in a mobile phase solution (e.g., 80:20 acetonitrile:water) suitable for injection into the MS/MS system.
-
Analysis: Analyze the sample using flow-injection analysis (FIA) or liquid chromatography (LC) coupled with a tandem mass spectrometer. Acylcarnitine butyl esters are typically detected using a precursor ion scan of m/z 85.
Protocol 2: Non-Derivatization (Free Acid) Method
This streamlined protocol omits the chemical derivatization steps, offering a faster workflow.
-
Sample Punching: A 3.2 mm (⅛ inch) disk is punched from a dried blood spot into a 96-well microplate.
-
Extraction: To each well, add 100-200 µL of an extraction solution, typically 85:15 acetonitrile:water, containing the appropriate stable isotope-labeled internal standards.
-
Incubation & Elution: Seal the plate and incubate with shaking for 20 minutes at room temperature.
-
Centrifugation & Transfer: Centrifuge the plate for 10 minutes at approximately 4000 rpm to pellet the filter paper disk and any precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant (the extracted sample) to a new 96-well plate for analysis.
-
Analysis: Directly inject the supernatant for analysis by FIA-MS/MS or LC-MS/MS. Underivatized acylcarnitines are detected using the same precursor ion scan of m/z 85.
Visualization of Workflows and Processes
To better illustrate the procedures and relationships discussed, the following diagrams were generated using Graphviz.
References
- 1. familiasga.com [familiasga.com]
- 2. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. NSQAP FAQs | Newborn Screening | CDC [cdc.gov]
A Comparative Guide to the Performance of Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is a critical cornerstone of robust and reliable data. In the realm of mass spectrometry-based bioanalysis, the use of internal standards is indispensable for correcting analytical variability. Among the various types of internal standards, deuterated standards—where one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612)—have become a widely adopted tool. This guide provides an objective comparison of the performance characteristics of different deuterated internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for your analytical needs.
Deuterated internal standards are prized for their ability to closely mimic the physicochemical properties of the analyte of interest.[1][2] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, thereby effectively normalizing variations that can occur throughout the analytical workflow.[1][3][4] The use of these standards enhances quantitative accuracy, improves reproducibility, and helps to mitigate the impact of matrix effects, which are common challenges in complex biological samples.[1][5]
Key Performance Characteristics
The ideal deuterated internal standard should co-elute with the analyte and exhibit the same ionization efficiency and extraction recovery.[3][5] By adding a known quantity of the deuterated standard to a sample, variations introduced during sample processing can be effectively normalized, leading to more precise and accurate quantification.[5] The benefits of using deuterated internal standards are widely recognized and include enhanced quantitative accuracy, improved reproducibility, and reduced matrix effects.[1] Their use is also acknowledged by regulatory bodies such as the FDA and EMA in bioanalytical validation guidelines.[1]
However, it is crucial to be aware of the potential limitations of deuterated standards. These can include:
-
Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, resulting in a chromatographic shift where the deuterated standard does not perfectly co-elute with the analyte.[4][5] This can lead to the analyte and the internal standard experiencing different degrees of matrix effects.[4]
-
Hydrogen-Deuterium (H/D) Exchange: In certain instances, particularly with deuterium atoms on carbons alpha to a carbonyl group or in specific pH or temperature conditions, H/D exchange can occur, compromising the accuracy of quantification.[4][5]
-
Instability: Some deuterated standards can exhibit instability, leading to the loss of deuterium and the potential for artificially inflating the measured concentration of the analyte.[4]
-
Changes in Fragmentation: The presence of deuterium can sometimes alter the fragmentation pattern of a molecule in the mass spectrometer, which needs to be considered when developing multiple reaction monitoring (MRM) methods.[4][6]
Comparative Performance Data
The choice of an internal standard can significantly impact assay performance. The following tables summarize quantitative data from various studies, comparing the performance of deuterated internal standards with other approaches.
| Internal Standard Type | Analyte Concentration | Precision (%CV) | Mean Bias (%) | Reference |
| Deuterated Internal Standard | Low | 2.5 | +1.8 | [7] |
| Medium | 2.1 | -0.5 | [7] | |
| High | 1.9 | +0.2 | [7] | |
| Structural Analog Internal Standard | Low | 8.2 | +5.4 | [7] |
| Medium | 7.5 | -3.1 | [7] | |
| High | 6.8 | +2.7 | [7] | |
| Table 1: Comparison of Assay Precision and Accuracy with and without a Deuterated Internal Standard. This data illustrates a significant improvement in precision (lower %CV) and accuracy (lower mean bias) when using a deuterated internal standard compared to a structural analogue. |
| Internal Standard | Type | Recovery Range | Fold Variation | Reference |
| Non-isotope-labeled (Zileuton) | Structural Analog | 29% - 70% | 2.4-fold | [8] |
| Isotope-labeled (Lapatinib-d3) | Deuterated | Corrects for interindividual variability | N/A | [8] |
| Table 2: Recovery of Lapatinib from Cancer Patient Plasma. The use of a stable isotope-labeled internal standard corrects for the interindividual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable quantitative results. The following provides a generalized methodology for a common application: the quantification of an immunosuppressive drug in whole blood using LC-MS/MS with a deuterated internal standard.
Protocol: Quantification of Immunosuppressive Drugs in Whole Blood by LC-MS/MS
1. Sample Preparation:
-
Thaw whole blood samples, calibrators, quality control (QC) samples, and the deuterated internal standard working solution at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample, calibrator, or QC.
-
Add 100 µL of the internal standard working solution (containing the deuterated analogues of the target drugs in methanol).
-
Vortex briefly to mix.
-
Add 150 µL of a protein precipitation agent (e.g., 0.1 M zinc sulfate (B86663) solution or acetonitrile) to precipitate proteins.[9][10]
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[8][10]
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) formate).
-
Mobile Phase B: Organic solvent (e.g., methanol (B129727) or acetonitrile) with the same modifier.
-
Gradient: A suitable gradient program to ensure the separation of the analyte from potential interferences and its co-elution with the deuterated internal standard.
-
Flow Rate: A typical flow rate of 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
Scan Mode: Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing standard solutions of each.
-
3. Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard for all samples, calibrators, and QCs.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
To better understand the role of deuterated internal standards in the analytical process, the following diagrams illustrate the typical experimental workflow and the principle of how these standards compensate for analytical variability.
A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Conceptual diagram illustrating how deuterated internal standards compensate for matrix effects.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. texilajournal.com [texilajournal.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Cross-Validation of L-Octanoylcarnitine
This guide provides a comparative analysis of analytical techniques for the quantification of L-Octanoylcarnitine, with a focus on the cross-validation of methods using its deuterated stable isotope, L-Octanoylcarnitine-d3. The primary methodology, tandem mass spectrometry (MS/MS), is benchmarked against alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the performance and protocols of these analytical methods.
Introduction to L-Octanoylcarnitine Analysis
L-Octanoylcarnitine is a key acylcarnitine involved in the mitochondrial transport of medium-chain fatty acids for their subsequent beta-oxidation. Accurate quantification of L-Octanoylcarnitine in biological matrices is crucial for the diagnosis and monitoring of inherited metabolic disorders, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantification by mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.
Comparative Analysis of Analytical Techniques
The quantification of L-Octanoylcarnitine is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, other techniques like HPLC with fluorescence detection and ELISA have also been employed for the analysis of carnitines and acylcarnitines. This section compares the performance of these methods.
Table 1: Performance Characteristics of Analytical Methods for L-Octanoylcarnitine Quantification
| Parameter | LC-MS/MS with this compound | HPLC with Fluorescence Detection | ELISA |
| Principle | Mass-to-charge ratio measurement of fragmented ions | Separation based on physicochemical properties and fluorescence detection of labeled analytes | Antigen-antibody binding and colorimetric or fluorometric detection |
| Specificity | Very High (distinguishes isobars) | Moderate to High (dependent on chromatographic separation) | Moderate (potential for cross-reactivity) |
| Sensitivity (LOD/LOQ) | Very High (sub-µmol/L to nmol/L range)[1][2][3] | High (nmol/mL range)[4] | High (pg/mL to ng/mL range)[5][6][7] |
| Linearity | Excellent over a wide dynamic range[8] | Good over a defined range | Typically a sigmoidal curve over a narrower range |
| Precision (%RSD) | Excellent (<15%)[4] | Good (<15%) | Good (<15%) |
| Accuracy (%Bias) | Excellent (within 15% of nominal value) | Good (within 15-20% of nominal value) | Good (within 15-20% of nominal value) |
| Throughput | High (can be automated) | Moderate | High (plate-based format) |
| Matrix Effect | High, but effectively corrected by deuterated internal standard | Moderate | Low to Moderate |
| Multiplexing | High (can measure multiple acylcarnitines simultaneously)[9][10] | Limited | Limited (typically single analyte) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS with this compound Internal Standard
This method is the most widely used for the accurate and precise quantification of L-Octanoylcarnitine in biological samples such as plasma, serum, and dried blood spots.[9][11][12]
a) Sample Preparation (Butylation)
-
To 100 µL of plasma or a 3 mm dried blood spot punch, add a known concentration of this compound internal standard solution.[13]
-
Add 100 µL of 3N butanolic-HCl.
-
Incubate the mixture at 65°C for 15-20 minutes to form butyl esters of the acylcarnitines.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for injection into the LC-MS/MS system.
b) LC-MS/MS Analysis
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column.[14] A gradient elution with mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) is commonly used.
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is employed. The analysis is performed in the Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion Scan: A common precursor ion scan for acylcarnitines looks for a product ion at m/z 85, which is characteristic of the carnitine moiety.
-
MRM Transitions: For L-Octanoylcarnitine, the transition monitored is typically m/z 288.2 → 85.1. For the this compound internal standard, the transition is m/z 291.2 → 85.1.
-
-
Quantification: The concentration of L-Octanoylcarnitine is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
HPLC with Fluorescence Detection
This method requires derivatization of the carnitines to introduce a fluorescent tag.
a) Sample Preparation and Derivatization
-
Deproteinize the plasma sample with a suitable agent like perchloric acid or acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing the acylcarnitines is derivatized with a fluorescent labeling reagent, such as 4-(2-aminoethylamino)-7H-benz[de]benzimidazo[2,1-a]isoquinoline-7-one.[4]
b) HPLC Analysis
-
Chromatography: A reversed-phase C18 column is typically used for separation.
-
Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for the chosen fluorescent label.[4]
-
Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared with known standards.
ELISA
While less common for specific acylcarnitines like L-Octanoylcarnitine, ELISA kits are available for the general quantification of L-Carnitine.[5][15] The principle can be adapted for other molecules.
a) Assay Procedure
-
Standards and samples are added to the wells of a microplate pre-coated with a capture antibody specific for the target analyte.
-
A biotin-conjugated detection antibody is added, which binds to the captured analyte.
-
Streptavidin-HRP (Horseradish Peroxidase) is then added, which binds to the biotin.
-
A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of the analyte is determined by comparing the sample absorbance to a standard curve.
Visualizations
Metabolic Role of L-Octanoylcarnitine
The following diagram illustrates the role of L-Octanoylcarnitine in fatty acid metabolism.
Caption: Role of L-Octanoylcarnitine in fatty acid transport.
Analytical Workflow for LC-MS/MS Quantification
The diagram below outlines the typical experimental workflow for the quantification of L-Octanoylcarnitine using LC-MS/MS.
Caption: LC-MS/MS analytical workflow.
Conclusion
The cross-validation of L-Octanoylcarnitine quantification heavily relies on the use of its deuterated analog, this compound, in conjunction with LC-MS/MS. This combination provides the highest level of specificity, sensitivity, and accuracy, making it the gold standard for both research and clinical diagnostics. While HPLC with fluorescence detection and ELISA-based methods offer viable alternatives for the analysis of carnitines, they generally lack the high specificity and multiplexing capabilities of mass spectrometry. The choice of analytical method should be guided by the specific requirements of the study, including the need for absolute quantification, sample throughput, and the complexity of the biological matrix.
References
- 1. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC Determination of Carnitine and Acylcarnitines in Human Plasma by Means of Fluorescence Labeling Using 2-(4-Hydrazinocarbonylphenyl)-4, 5-diphenylimidazole [jstage.jst.go.jp]
- 5. mybiosource.com [mybiosource.com]
- 6. mybiosource.com [mybiosource.com]
- 7. biomatik.com [biomatik.com]
- 8. waters.com [waters.com]
- 9. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elkbiotech.com [elkbiotech.com]
The Gold Standard of Quantification: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with other common alternatives, supported by experimental data. The evidence overwhelmingly demonstrates that SIL-ISs offer superior performance in mitigating common analytical challenges, leading to more reliable and robust data, particularly in complex biological matrices.
The Unparalleled Advantage of Isotopic Analogs
An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. While structural analogs are a common alternative, SIL-ISs have emerged as the gold standard in bioanalysis. A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This subtle mass change allows the SIL-IS to be distinguished from the analyte by a mass spectrometer, while its physicochemical properties remain nearly identical.[1] This near-identical nature is the key to its superior performance.
The primary benefit of a SIL-IS is its ability to track the analyte throughout the entire analytical process, from sample preparation to detection.[2] This includes compensating for:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components in the sample matrix is a major challenge in LC-MS analysis. Since a SIL-IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[3]
-
Variations in Sample Preparation: Analyte loss can occur during extraction, evaporation, and reconstitution steps. A SIL-IS, behaving almost identically to the analyte, experiences similar losses, thus correcting for recovery inconsistencies.[2]
-
Instrumental Variability: A SIL-IS also accounts for fluctuations in injection volume and detector response.[1]
Performance Comparison: SIL-IS vs. Alternatives
The use of a SIL-IS consistently leads to improved accuracy and precision in quantitative assays compared to other methods like external standards and structural analog internal standards.
Quantitative Data Summary
The following tables summarize experimental data comparing the performance of methods using SIL-ISs with those using structural analog internal standards or external calibration.
Table 1: Bioanalytical Method Validation Parameters
| Performance Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Observations |
| Accuracy (% Bias) | Typically within ±5%[4] | Can exceed ±15%[4] | SIL-IS provides higher accuracy due to superior compensation for matrix effects and recovery variations.[4] |
| Precision (%CV) | Typically <10%[4] | Can be >15%[4] | The close tracking of the analyte by the SIL-IS results in significantly better precision.[4] |
| Matrix Effect (% Difference between Analyte and IS) | Effectively compensated (<5%)[4] | Inconsistent compensation (>20%)[4] | The near-identical physicochemical properties of the SIL-IS ensure it experiences the same matrix effects as the analyte.[4] |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | SIL-IS more reliably tracks the analyte's recovery throughout sample preparation. |
Table 2: Comparison for the Quantification of Tacrolimus (B1663567)
Data synthesized from a study comparing isotopic and analog internal standards for tacrolimus analysis.
| Parameter | Method with Isotopic IS (¹³C, D₂) | Method with Analog IS (Ascomycin) |
| Precision (%CV) | Slightly better precision observed | Met acceptance criteria |
Table 3: Comparison of Calibration Strategies for Ochratoxin A in Flour
External calibration generated results 18–38% lower than the certified value, largely due to matrix suppression effects.
| Calibration Method | Accuracy (% of Certified Value) |
| External Calibration | 62-82% |
| Isotope Dilution (ID¹MS, ID²MS, ID⁵MS) | Within the expected range |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments utilizing stable isotope-labeled internal standards.
Quantification of a Small Molecule in Plasma using LC-MS/MS
This protocol outlines a typical workflow for the quantitative analysis of a small molecule drug in a biological matrix like plasma.[2]
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and the SIL-IS in an appropriate organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
-
Prepare QCs at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma sample (calibrator, QC, or unknown), add a known amount of the SIL-IS working solution.
-
Add a protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the analyte and SIL-IS from matrix components using a suitable HPLC or UPLC column and mobile phase gradient.
-
Detect the analyte and SIL-IS using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte/SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.
-
Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the relative quantification of proteins in two or more cell populations.[5]
-
Cell Culture and Labeling:
-
Culture two cell populations in parallel.
-
Grow one population ("light") in a medium containing normal amino acids (e.g., L-Arginine and L-Lysine).
-
Grow the other population ("heavy") in a medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).
-
Allow the cells to grow for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
-
-
Sample Preparation:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Digest the protein mixture into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.
-
-
Data Analysis:
-
Identify the peptides and quantify the relative abundance of the "light" and "heavy" forms by comparing their signal intensities. The ratio of these intensities reflects the relative abundance of the protein in the two cell populations.
-
Visualizing the Workflows
Diagrams of key experimental workflows provide a clear understanding of the processes involved.
References
Assessing the Purity and Isotopic Enrichment of L-Octanoylcarnitine-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, the quality of stable isotope-labeled internal standards is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of L-Octanoylcarnitine-d3 to other commercially available deuterated carnitine standards, supported by experimental data and detailed analytical protocols.
This compound serves as a critical internal standard in mass spectrometry-based studies, particularly in metabolomics and clinical diagnostics, for the precise quantification of its unlabeled counterpart, L-Octanoylcarnitine. The accuracy of these quantitative analyses hinges on the chemical purity and the degree of isotopic enrichment of the deuterated standard. This guide outlines the key analytical techniques for quality assessment and compares this compound with other relevant stable isotope-labeled carnitines.
Comparative Analysis of Deuterated L-Carnitine Derivatives
The selection of an appropriate internal standard is crucial for the success of quantitative assays. The following table summarizes the key quality attributes of commercially available this compound and provides a comparison with other deuterated acylcarnitines. Data is compiled from various supplier specifications and certificates of analysis.
| Product | Deuterium (B1214612) Label Position | Chemical Purity (%) | Isotopic Enrichment (atom % D) | Analytical Techniques Specified |
| This compound | N-methyl-d3 | ≥98 | ≥99 | HPLC, Mass Spectrometry, NMR |
| Acetyl-L-carnitine-d3 | N-methyl-d3 | ≥98 | ≥99 | HPLC, Mass Spectrometry, NMR |
| Propionyl-L-carnitine-d3 | N-methyl-d3 | ≥98 | ≥99 | HPLC, Mass Spectrometry, NMR |
| Butyryl-L-carnitine-d3 | N-methyl-d3 | ≥98 | ≥99 | HPLC, Mass Spectrometry, NMR |
| Hexanoyl-L-carnitine-d3 | N-methyl-d3 | ≥98 | ≥99.9 | HPLC, Mass Spectrometry, NMR[1][2] |
| Palmitoyl-L-carnitine-d3 | N-methyl-d3 | ≥98 | ≥99 | HPLC, Mass Spectrometry, NMR |
Experimental Protocols for Quality Assessment
To ensure the reliability of this compound as an internal standard, rigorous analytical testing is necessary. The following protocols describe the methodologies for determining chemical purity by High-Performance Liquid Chromatography (HPLC) and assessing isotopic enrichment and structural integrity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Purity Determination by HPLC
High-Performance Liquid Chromatography is a fundamental technique for assessing the chemical purity of pharmaceutical and research compounds.
Objective: To separate and quantify this compound from any unlabeled compound or other impurities.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% TFA or formic acid. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or water at a concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the standard solution onto the HPLC column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for UV detection) or using an ELSD.
-
Data Analysis: The chemical purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Isotopic Enrichment and Structural Integrity Assessment
A combination of high-resolution mass spectrometry and NMR spectroscopy is recommended for a thorough evaluation of isotopic enrichment and structural integrity.[3]
1. Isotopic Enrichment by Mass Spectrometry
Objective: To determine the percentage of deuterium incorporation in this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Procedure:
-
Sample Infusion or LC-MS Analysis: Introduce the this compound solution directly into the mass spectrometer via infusion or through an LC system.
-
Mass Spectrum Acquisition: Acquire the full scan mass spectrum in the positive ion mode, focusing on the mass-to-charge ratio (m/z) of the molecular ion ([M+H]+).
-
Data Analysis:
-
Identify the ion corresponding to the unlabeled L-Octanoylcarnitine (d0) and the deuterated this compound (d3).
-
Calculate the isotopic enrichment using the relative intensities of the d0 and d3 peaks. The percentage of isotopic enrichment is calculated as: (Intensity of d3 peak / (Intensity of d0 peak + Intensity of d3 peak)) * 100.[3]
-
2. Structural Integrity by NMR Spectroscopy
Objective: To confirm the chemical structure and the position of the deuterium label in this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O or Methanol-d4)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent.
-
¹H NMR Spectrum Acquisition: Acquire a proton (¹H) NMR spectrum.
-
Data Analysis:
-
Compare the acquired spectrum with the known spectrum of unlabeled L-Octanoylcarnitine.
-
The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the successful incorporation of deuterium at this position.
-
The presence of all other expected signals confirms the overall structural integrity of the molecule.[3]
-
Visualizing the Analytical Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing this compound and its role in fatty acid metabolism.
Caption: Workflow for the analytical assessment of this compound.
Caption: Simplified pathway of L-Octanoylcarnitine in fatty acid metabolism.
The Biological Significance of L-Octanoylcarnitine
L-Octanoylcarnitine is an acylcarnitine that plays a crucial role in cellular energy metabolism. It is involved in the transport of medium-chain fatty acids, such as octanoic acid, from the cytosol into the mitochondria for subsequent beta-oxidation and energy production.[4] The enzyme Carnitine O-octanoyltransferase (CROT), located in peroxisomes, is a key player in this process, catalyzing the reversible transfer of the octanoyl group between coenzyme A and carnitine.[5][6] Dysregulation of acylcarnitine metabolism has been linked to various metabolic disorders, making the accurate measurement of species like L-Octanoylcarnitine essential for both basic research and clinical diagnostics.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Human Metabolome Database: Showing metabocard for Octanoylcarnitine (HMDB0000791) [hmdb.ca]
- 5. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating Linearity and Range of Quantification for L-Octanoylcarnitine-d3 in Acylcarnitine Analysis
In the realm of targeted metabolomics, particularly in clinical research and drug development, the precise and accurate quantification of acylcarnitines is paramount for the diagnosis and monitoring of inherited metabolic disorders and for understanding cellular metabolism. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative evaluation of L-Octanoylcarnitine-d3 as an internal standard, focusing on the critical analytical performance metrics of linearity and range of quantification.
Comparative Performance of Internal Standards
This compound is a commonly utilized internal standard for the quantification of medium-chain acylcarnitines, most notably L-Octanoylcarnitine. Its deuterated form ensures that it co-elutes with the endogenous analyte and exhibits similar ionization efficiency, thereby correcting for matrix effects and variations in sample preparation and instrument response. The selection of an appropriate internal standard is critical for achieving accurate and reproducible results. While this compound is widely used for its direct structural and chemical similarity to the analyte, other deuterated acylcarnitines can also be employed, particularly in multiplexed panels.
The following table summarizes the linearity and quantification range for L-Octanoylcarnitine using this compound and other deuterated internal standards as reported in various studies. This data highlights the consistent high performance of methods utilizing a dedicated internal standard.
| Analyte | Internal Standard Used | Linearity (Correlation Coefficient, r²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Matrix |
| Octanoyl-L-carnitine (C8) | Octanoyl-L-carnitine-d3 | 0.988 - 0.999 | 1.5 ng/mL | 20 ng/mL | Urine |
| Octanoylcarnitine | d3-Octanoyl-carnitine | > 0.99[1] | Sufficient for quantification in plasma and liver[1] | Not specified | Plasma, Liver |
| Acetyl carnitine and Palmitoyl carnitine | d3-acetyl carnitine and d3-palmitoyl carnitine | ≥ 0.9890[2] | 1 ng/mL[2] | 1000 ng/mL[2] | Mouse Plasma |
| Various Acylcarnitines | Mixture of deuterated standards (including d3-C8) | Not specified | Not specified | Not specified | Plasma |
Note: The performance of an assay is method-dependent and can vary based on the sample matrix, instrumentation, and specific protocol employed.
Experimental Protocol: Determination of Linearity and Range of Quantification
A detailed and rigorous validation of the analytical method is crucial to ensure the reliability of quantitative data. The following protocol outlines the key steps for evaluating the linearity and range of quantification for L-Octanoylcarnitine using this compound as an internal standard.
1. Preparation of Stock Solutions and Standards:
-
Prepare a primary stock solution of non-labeled L-Octanoylcarnitine in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a separate primary stock solution of the internal standard, this compound.
-
From the L-Octanoylcarnitine stock solution, prepare a series of working standard solutions through serial dilution to create a set of calibration standards. A typical calibration curve consists of 8-10 non-zero concentration levels.
-
Prepare a working internal standard solution at a fixed concentration.
2. Sample Preparation:
-
Select a representative blank matrix (e.g., human plasma, urine) that is free of the analyte and internal standard.
-
To a fixed volume of the blank matrix, add a small volume of each calibration standard.
-
Add a fixed volume of the working internal standard solution to each calibration standard sample and to the quality control (QC) samples.
-
Perform protein precipitation by adding a solvent such as methanol or acetonitrile (B52724).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The samples may be evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase. In some methods, derivatization to butyl esters with 3M HCl in n-butanol at 65°C for 15 minutes is performed to improve chromatographic properties[3].
3. LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases such as water and acetonitrile containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both L-Octanoylcarnitine and this compound. A common transition for acylcarnitines involves the precursor ion of the molecule and a product ion at m/z 85[4].
4. Data Analysis and Evaluation:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the calibration curve, typically using a weighting factor of 1/x or 1/x².
-
Linearity: The linearity of the method is demonstrated if the correlation coefficient (r²) is typically ≥ 0.99.
-
Range of Quantification:
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (e.g., coefficient of variation ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value).
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be quantified with acceptable precision (e.g., ≤ 15%) and accuracy (e.g., within 85-115% of the nominal value).
-
Workflow for Evaluating Linearity and Range of Quantification
Caption: Experimental workflow for determining linearity and range of quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantification of L-Octanoylcarnitine in biological matrices. The available data demonstrates that methods employing this internal standard achieve excellent linearity and a wide dynamic range, which is essential for clinical research and diagnostic applications. While other deuterated acylcarnitines can be used in multiplexed assays, the use of a dedicated, co-eluting internal standard like this compound is often preferred for single-analyte validation to ensure the highest level of accuracy and precision. The rigorous validation of linearity and the quantification range, as outlined in the provided protocol, is a critical step in the development of any quantitative bioanalytical method.
References
Safety Operating Guide
Proper Disposal Procedures for L-Octanoylcarnitine-d3
This guide provides essential safety and logistical information for the proper disposal of L-Octanoylcarnitine-d3, a deuterated acylcarnitine used as an internal standard in mass spectrometry-based research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with general environmental regulations.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and nitrile gloves, when handling this compound.
-
Spill Management: In the event of a spill, small quantities of the solid material can be mechanically picked or wiped up with a damp cloth.[1] For larger spills, cover the area with an inert absorbent material like sand or earth, collect the mixture, and place it in a suitable container for disposal.[1] Ensure the spill site is then cleaned with soap and water.
Chemical and Safety Data
The following table summarizes key quantitative and safety information for this compound.
| Property | Value | Reference |
| CAS Number | 1334532-24-9 | --INVALID-LINK--[2] |
| Molecular Formula | C₁₅H₂₇D₃NO₄ · Cl | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Hazard Classification | Not classified as hazardous according to GHS | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK--[2] |
Disposal Workflow
The proper disposal of this compound depends on its physical state (solid or in solution) and the specific regulations of your institution. The following diagram outlines the general decision-making process for disposal.
Step-by-Step Disposal Procedures
Based on the workflow, follow the appropriate procedure for your this compound waste.
Unused Solid this compound
-
Consult EHS: Confirm with your institution's EHS department that this compound is approved for disposal as non-hazardous solid waste.
-
Packaging: Ensure the chemical is in a well-sealed, clearly labeled container. If the original container is used, deface the label to prevent confusion.
-
Disposal: Following EHS approval, the sealed container can typically be placed in the regular laboratory solid waste stream.[3] Some institutions may require it to be placed directly into a dumpster to avoid handling by custodial staff.[3]
Aqueous Solutions of this compound
-
Consult EHS: Verify with your EHS department if aqueous solutions of this compound are permitted for drain disposal.
-
Check pH: Ensure the pH of the solution is within the neutral range acceptable for your local wastewater treatment facility (typically between 5.5 and 9.5).[4] If necessary, neutralize the solution.
-
Dilution and Disposal: If approved, pour the solution down the sanitary sewer drain, followed by flushing with a generous amount of cold water (e.g., at least 20 parts water).[4][5] This applies only to drains that lead to a wastewater treatment plant, never a storm drain.
This compound in Organic Solvents (e.g., DMSO)
-
Hazardous Waste: Any solution of this compound in an organic solvent must be treated as hazardous chemical waste, with the hazard being dictated by the solvent.
-
Collection: Collect the waste solution in a designated, properly sealed, and clearly labeled hazardous waste container. The label should identify all chemical constituents.
-
Storage and Pickup: Store the hazardous waste container in a designated satellite accumulation area. Follow your institution's procedures for hazardous waste pickup and disposal.
By adhering to these guidelines and prioritizing consultation with your institutional EHS department, you can ensure the safe and compliant disposal of this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sfasu.edu [sfasu.edu]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Guide to Handling L-Octanoylcarnitine-d3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of L-Octanoylcarnitine-d3. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of your research. While this compound and similar compounds are not classified as hazardous substances, following standard laboratory safety protocols is a best practice to minimize any potential risks.[1]
Recommended Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is recommended to prevent direct contact and ensure personal safety.[2]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety glasses with side shields or goggles | Should be worn to protect against splashes or airborne particles. In situations with a higher risk of splashing, goggles and a face shield are recommended.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Impervious gloves should be worn to avoid skin contact.[2] Always inspect gloves for integrity before use and wash hands thoroughly after handling. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing and prevent skin exposure. For larger scale operations, impervious clothing may be necessary.[2] |
| Respiratory Protection | Not generally required under normal use | If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 136 approved respirator. Ensure adequate ventilation, such as a fume hood, when handling the substance.[2] |
Operational and Disposal Plans: A Step-by-Step Guide
Follow these procedural steps for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area. The use of a laboratory fume hood is recommended to minimize inhalation exposure.[2]
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound :
-
In Case of Accidental Exposure :
-
Eye Contact : Immediately rinse with plenty of water for several minutes, including under the eyelids. If symptoms persist, consult a physician.
-
Skin Contact : Wash off immediately with soap and plenty of water.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or they are unconscious, seek immediate medical attention.[2][5]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. If symptoms persist, consult a physician.[2]
-
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
Waste Collection :
-
Collect waste material in a suitable, closed, and properly labeled container for disposal.[2]
-
-
Disposal Method :
-
Disposal must be conducted in accordance with all official local, state, and federal regulations.
-
Do not dispose of the substance with household garbage or allow it to enter the sewage system.[5] While smaller quantities may be disposable with household waste in some jurisdictions, it is crucial to follow institutional and regulatory guidelines.[1]
-
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
